Product packaging for Methyl 3-(4-hydroxyphenyl)benzoate(Cat. No.:CAS No. 192376-76-4)

Methyl 3-(4-hydroxyphenyl)benzoate

Cat. No.: B062300
CAS No.: 192376-76-4
M. Wt: 228.24 g/mol
InChI Key: ZWSVMMHYHQNTKA-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)benzoate is a high-purity chemical ester of significant interest in medicinal chemistry and materials science research. Its core structure features a benzoate moiety linked to a 4-hydroxyphenyl group, making it a versatile intermediate for the synthesis of more complex molecules. In pharmaceutical research, this compound serves as a key precursor in the development of novel drug candidates, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective estrogen receptor modulators (SERMs), due to its structural similarity to known pharmacophores. Its mechanism of action, when incorporated into larger active compounds, often involves interaction with enzyme active sites or hormone receptors, modulating biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B062300 Methyl 3-(4-hydroxyphenyl)benzoate CAS No. 192376-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSVMMHYHQNTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408275
Record name Methyl 3-(4-hydroxyphenyl)benzoate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192376-76-4
Record name Methyl 3-(4-hydroxyphenyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(4-hydroxyphenyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust and plausible synthetic pathway and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₃, is an ester derivative of 3-(4-hydroxyphenyl)benzoic acid.[1] Its structure features a biphenyl core with a hydroxyl group and a methyl ester functionality, suggesting its utility as a versatile intermediate in organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
CAS Number 192376-76-4[1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available (Predicted to be in the range of 130-150 °C based on similar compounds)N/A
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted)N/A

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl skeleton, followed by a Fischer esterification to introduce the methyl ester group.

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_esterification Step 2: Fischer Esterification cluster_characterization Characterization SM1 3-Bromobenzoic acid Product1 3-(4-Hydroxyphenyl)benzoic acid SM1->Product1 Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, Reflux SM2 4-Hydroxyphenylboronic acid SM2->Product1 Product1_ref 3-(4-Hydroxyphenyl)benzoic acid FinalProduct This compound Product1_ref->FinalProduct H₂SO₄ (cat.), Reflux Reagent Methanol Reagent->FinalProduct FinalProduct_ref Final Product NMR NMR ('H, ¹³C) FinalProduct_ref->NMR IR FT-IR FinalProduct_ref->IR MS Mass Spec. FinalProduct_ref->MS MP Melting Point FinalProduct_ref->MP

Proposed synthesis and characterization workflow.
Experimental Protocols

Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenyl)benzoic acid.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is a standard procedure for acid-catalyzed esterification.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods and physical constant determination. The following sections detail the predicted characterization data.

Logical Relationship of Characterization Data

The following diagram illustrates how different characterization techniques contribute to the structural confirmation of the target molecule.

Characterization_Logic cluster_structure Structural Confirmation cluster_techniques Analytical Techniques cluster_data Interpreted Data Structure This compound NMR NMR Spectroscopy ('H and ¹³C) NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data Provides IR FT-IR Spectroscopy IR_Data Functional Groups (O-H, C=O, C-O) IR->IR_Data Identifies MS Mass Spectrometry MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Determines MP Melting Point MP_Data Purity & Identity MP->MP_Data Indicates NMR_Data->Structure Confirms IR_Data->Structure Confirms MS_Data->Structure Confirms MP_Data->Structure Supports

Logical flow for structural confirmation.
Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HAr-H (proton on C2 of benzoate ring)
~7.85d1HAr-H (proton on C6 of benzoate ring)
~7.60d1HAr-H (proton on C4 of benzoate ring)
~7.50t1HAr-H (proton on C5 of benzoate ring)
~7.45d2HAr-H (protons on C2' and C6' of phenol ring)
~6.90d2HAr-H (protons on C3' and C5' of phenol ring)
~5.50br s1H-OH
3.92s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167.0C=O (ester)
~156.0C4' (C-OH)
~142.0C3
~132.5C1'
~131.0C1
~130.0C6
~129.5C5
~128.5C2', C6'
~128.0C2
~127.5C4
~116.0C3', C5'
~52.5-OCH₃

Table 4: Predicted FT-IR and Mass Spectrometry Data

TechniquePredicted Peaks/Signals
FT-IR (cm⁻¹) 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester/phenol)
Mass Spec. (m/z) 228 [M]⁺, 197 [M - OCH₃]⁺, 169 [M - COOCH₃]⁺, 121 [C₆H₄COOCH₃]⁺, 93 [C₆H₅O]⁺

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and Fischer esterification, offers a reliable and efficient route to this molecule. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related biphenyl compounds. Further experimental validation is necessary to confirm the predicted properties and to fully explore the potential of this compound in various scientific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl group, functionalities that make it a molecule of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an exploration of its potential biological activities based on the known pharmacology of structurally related biphenyl derivatives. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃--INVALID-LINK--[1]
Molecular Weight 228.24 g/mol --INVALID-LINK--[1]
CAS Number 192376-76-4--INVALID-LINK--[1]
Appearance Expected to be an off-white to pale yellow solidInferred from similar compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.Inferred from similar compounds
LogP (XLogP3) 3.7--INVALID-LINK--[1]
pKa Not experimentally determined-

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials. The proposed synthetic pathway involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 Methyl 3-bromobenzoate product This compound reactant1->product reactant2 4-Hydroxyphenylboronic acid reactant2->product reagents Pd Catalyst Base Solvent

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and may require optimization for specific laboratory conditions.

Materials:

  • Methyl 3-bromobenzoate (1.0 equivalent)

  • 4-Hydroxyphenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Experimental_Workflow start 1. Combine Reactants & Base step2 2. Add Solvent & Degas start->step2 step3 3. Add Pd Catalyst & Ligand step2->step3 step4 4. Heat to Reflux (8-12 h) step3->step4 step5 5. Cool & Dilute step4->step5 step6 6. Aqueous Workup step5->step6 step7 7. Dry & Concentrate step6->step7 step8 8. Column Chromatography step7->step8 end Pure Product step8->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, combine Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Solvent Addition and Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst and phosphine ligand to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active biphenyls suggests several areas for investigation. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and estrogenic activities.[2][3]

Potential Anti-inflammatory Activity

Many biphenyl-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The biphenyl scaffold can mimic the binding of arachidonic acid in the active site of COX-1 and COX-2, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound (Potential Inhibitor) Molecule->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of action via COX inhibition.

Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative stress. The antioxidant capacity of benzoate derivatives is influenced by the number and position of hydroxyl groups on the aromatic rings.[6][7][8]

Potential Estrogenic Activity

Some hydroxylated biphenyls and benzoate derivatives have been shown to possess estrogenic or anti-estrogenic activity by interacting with estrogen receptors.[9][10][11][12][13] Further investigation would be required to determine if this compound exhibits similar endocrine-disrupting potential.

Conclusion

This compound is a compound with significant potential for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical properties and a practical, detailed protocol for its synthesis. While its specific biological activities remain to be elucidated, the known pharmacology of related biphenyl derivatives suggests promising avenues for investigation into its anti-inflammatory, antioxidant, and other potential therapeutic effects. The information and visualizations presented herein are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)benzoate (CAS: 192376-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for Methyl 3-(4-hydroxyphenyl)benzoate is limited. This guide consolidates the available information and provides generalized methodologies and potential biological activities based on structurally related compounds.

Introduction

This compound is a biphenyl compound characterized by a methyl benzoate core linked to a hydroxyphenyl group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The structural motifs within this compound—a phenolic hydroxyl group and a methyl ester—make it a versatile candidate for further chemical modification and biological screening. This document provides a comprehensive overview of its known properties, a proposed synthetic route, and a discussion of its potential biological relevance based on analogous structures.

Physicochemical Properties

While extensive experimental data is not available, fundamental physicochemical properties have been computed and are summarized below.

PropertyValueSource
CAS Number 192376-76-4[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
IUPAC Name This compound[1]
Boiling Point (Predicted) 391.4 °C at 760 mmHgN/A
Flash Point (Predicted) 168.9 °CN/A
Density (Predicted) 1.194 g/cm³N/A
XLogP3 3.7[1]

Synthesis and Experimental Protocols

Proposed Synthetic Route: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. For the synthesis of this compound, this would involve the reaction of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

G cluster_conditions Reaction Conditions Methyl 3-bromobenzoate Methyl 3-bromobenzoate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Methyl 3-bromobenzoate->Suzuki-Miyaura Coupling 4-hydroxyphenylboronic acid 4-hydroxyphenylboronic acid 4-hydroxyphenylboronic acid->Suzuki-Miyaura Coupling Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->Suzuki-Miyaura Coupling K2CO3 (base) K2CO3 (base) K2CO3 (base)->Suzuki-Miyaura Coupling Toluene/Ethanol/Water (solvent) Toluene/Ethanol/Water (solvent) Toluene/Ethanol/Water (solvent)->Suzuki-Miyaura Coupling Reflux (80-90 °C) Reflux (80-90 °C) Reflux (80-90 °C)->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound G start Combine Reactants and Solvent degas Degas with Inert Gas start->degas add_catalyst Add Pd(PPh3)4 Catalyst degas->add_catalyst reflux Reflux for 12-24h add_catalyst->reflux workup Aqueous Workup reflux->workup purify Column Chromatography workup->purify product Pure Product purify->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound This compound (Hypothetical Target) Compound->RAF Inhibition Compound->PI3K Inhibition G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation synthesis Optimized Synthesis purification Purification synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy screening In vitro Screening (Anticancer, Antimicrobial) spectroscopy->screening mechanistic Mechanism of Action Studies screening->mechanistic in_vivo In vivo Efficacy and Toxicity mechanistic->in_vivo

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-(4-hydroxyphenyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of derivatives of Methyl 3-(4-hydroxyphenyl)benzoate. Due to the limited availability of direct biological data for this specific molecule, this document focuses on the activities of structurally related compounds to infer its potential pharmacological profile. This guide is intended to serve as a valuable resource for initiating and guiding further research into this class of compounds.

Inferred Biological Activities from Structural Analogs

The core structure of this compound, featuring a biphenyl scaffold with hydroxyl and methyl carboxylate functionalities, is a common motif in a variety of biologically active molecules.[1] Analysis of its structural analogs suggests potential activities in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]

Anticancer Activity

Derivatives of benzoate esters and compounds with a biphenyl core structure have demonstrated notable anticancer properties. A prominent example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups. MBIC has been identified as a microtubule targeting agent, inducing mitotic arrest and subsequent apoptosis in cancer cells.[4][5] This mechanism is a cornerstone of many successful chemotherapeutic agents.

Furthermore, derivatives of eugenyl benzoate have been investigated as inhibitors of BCL-2, an anti-apoptotic protein that is often overexpressed in cancer cells, including colorectal cancer.[6][7] Inhibition of BCL-2 can restore the natural process of programmed cell death in malignant cells.

Biphenyl carboxylic acid derivatives have also been shown to possess antiresorptive properties by inhibiting osteoclast formation and inducing their apoptosis, suggesting potential applications in treating bone metastases.[8] Additionally, certain biphenyl carboxylic acids have demonstrated direct cytotoxic effects against human breast cancer cell lines.[2]

Antimicrobial Activity

The benzoate scaffold is well-known for its antimicrobial properties. For instance, derivatives of biphenyl-4-carboxylic acid esters have shown activity against pathogenic Candida species.[9] While a specific Minimum Inhibitory Concentration (MIC) for methyl 3-methyl-4-nitrobenzoate was not found, nitrobenzoate derivatives, in general, have been explored for their antimycobacterial activity.[10]

Anti-inflammatory and Antioxidant Activity

The presence of a phenolic hydroxyl group in the structure of this compound suggests potential for antioxidant activity through radical scavenging.[11] Hydroxylated biphenyls are known to possess antioxidant properties.[12] Additionally, some biphenyl derivatives exhibit anti-inflammatory effects, which can be attributed to the inhibition of enzymes like cyclooxygenases.[13]

Quantitative Data on Structurally Related Compounds

To facilitate comparative analysis, the following tables summarize the available quantitative data for some of the structurally related compounds discussed.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound/Derivative ClassTarget/AssayCell LineActivity MetricValueReference(s)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)CytotoxicityMCF-7 (non-aggressive breast cancer)IC500.73 ± 0.0 µM[4][5]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)CytotoxicityMDA-MB-231 (aggressive breast cancer)IC5020.4 ± 0.2 µM[4][5]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)CytotoxicityL-cells (normal fibroblast)IC5059.6 ± 2.5 µM[4][5]
Silenced Survivin + MBICCytotoxicityMDA-MB-231IC504.4 ± 0.3 µM[5]
Eugenyl Benzoate DerivativesBCL-2 InhibitionHT29 (colorectal cancer)IC5026.56 - 286.81 µmol/ml[6][7]
Biphenyl Carboxylic Acid Derivative (ABD350)Osteoclast FormationMouse bone marrow macrophagesIC501.3 µM[8]
Benzyloxy Biphenyl Carboxylic Acid (3j)CytotoxicityMCF-7IC509.92 ± 0.97 µM[2]
Benzyloxy Biphenyl Carboxylic Acid (3j)CytotoxicityMDA-MB-231IC509.54 ± 0.85 µM[2]

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassOrganismActivity MetricValueReference(s)
Ethyl 4-biphenyl carboxylateCandida albicans, Candida tropicalisMIC512 - 1024 µg/mL[9]
Decanoyl 4-biphenyl carboxylateCandida speciesMIC512 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are standard protocols for key experiments relevant to the potential activities of this compound derivatives.

MTT Cell Viability and Proliferation Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[14][15][16][17]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[14]

General Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on a specific enzyme.[18][19][20][21]

Principle: The activity of an enzyme is measured in the presence and absence of the test compound. The rate of the enzymatic reaction, typically monitored by the formation of a product or the depletion of a substrate, is compared to determine the extent of inhibition.[18]

Procedure:

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and a serial dilution of the inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a microplate, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).[21]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence using a microplate reader. The formation of the product should be linear with respect to time.[22]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Microtubule Targeting Agent Assay

This cell-based assay is used to identify compounds that stabilize or destabilize microtubules.[23][24][25]

Principle: The assay is based on the resistance of a stabilized microtubule network to a depolymerizing agent like combretastatin A4 (CA4) or nocodazole. The remaining microtubules after treatment are then quantified.[24]

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well microplate and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 90 minutes) to allow for microtubule stabilization.[23]

  • Depolymerization Induction: Add a microtubule-depolymerizing agent (e.g., 0.5 µM CA4) to each well and incubate for 30 minutes.[23]

  • Cell Permeabilization and Fixation: Permeabilize the cells with a suitable buffer (e.g., OPT buffer) and then fix them with formaldehyde.[24]

  • Immunostaining: Wash the cells and incubate with a primary antibody against tubulin, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Signal Detection: Add a chemiluminescent substrate and measure the luminescence using a microplate reader. The luminescence intensity is proportional to the amount of remaining microtubules.

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis, evaluation, and mechanism of action of compounds like this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., benzoic acid and phenol derivatives) esterification Esterification Reaction start->esterification purification Purification (e.g., Chromatography, Recrystallization) esterification->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro Pure Compound dose_response Dose-Response Studies (IC50/EC50 Determination) in_vitro->dose_response moa Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) dose_response->moa G cluster_pathway Signaling Pathway for a Microtubule Targeting Agent mta Microtubule Targeting Agent (e.g., MBIC) microtubule Microtubule Dynamics Disruption mta->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

References

Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl functional group. As a derivative of biphenyl, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is based on established spectroscopic principles and data from analogous structures. This guide also includes generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with closely related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.95d1HAr-H
~7.70d1HAr-H
~7.50d, J=8.5 Hz2HAr-H
~7.40t1HAr-H
~6.90d, J=8.5 Hz2HAr-H
~5.50s (broad)1H-OH
3.91s3H-OCH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~167.0C=O (ester)
~155.5Ar-C (C-OH)
~141.0Ar-C
~132.0Ar-C
~131.0Ar-C
~129.5Ar-CH
~129.0Ar-CH
~128.5Ar-CH
~128.0Ar-CH
~116.0Ar-CH
52.3-OCH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400-3200Broad, MediumO-H stretch (phenol)
3100-3000MediumC-H stretch (aromatic)
2955-2845WeakC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1610, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester and phenol)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
228[M]⁺ (Molecular Ion)
197[M - OCH₃]⁺
169[M - COOCH₃]⁺
139[M - C₆H₄OH]⁺
121[C₆H₅COOCH₃]⁺
93[C₆H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a spectral width of 0 to 220 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or a pure KBr pellet).

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

  • Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound of Interest (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report and Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Potential Therapeutic Targets of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is an organic ester with the chemical formula C₁₄H₁₂O₃. Its structure, comprising a benzoate and a hydroxyphenyl group, is a common scaffold in medicinal chemistry, suggesting a potential for biological activity. Due to the limited direct research on this specific compound, this guide employs a structure-activity relationship (SAR) approach, extrapolating potential therapeutic applications from well-characterized structural analogs.

Potential Therapeutic Targets in Oncology

The biphenyl and benzoate scaffolds are prevalent in a multitude of anticancer agents. Analysis of structurally similar compounds suggests that this compound may exert anticancer effects through several mechanisms.

Tubulin Polymerization Inhibition

A key structural analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups on an aromatic framework, has been identified as a potent microtubule targeting agent (MTA). MTAs disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][2]

Quantitative Data for MBIC Cytotoxicity

CompoundCell LineIC₅₀ (µM)Exposure Time (h)
MBICMCF-7 (non-aggressive breast cancer)0.73 ± 0.024
MBICT47D (breast cancer)1.3 ± 0.124
MBICMDA-MB-468 (lowly metastatic breast cancer)12.0 ± 0.324
MBICMDA-MB-231 (aggressive breast cancer)20.4 ± 0.224
MBICL-cells (normal fibroblast)59.6 ± 2.5-

Data sourced from Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.[1][2]

Signaling Pathway for Microtubule Targeting Agents

G cluster_drug Drug Action cluster_cellular Cellular Events MHPB_analog This compound Analog (e.g., MBIC) Tubulin α/β-Tubulin Dimers MHPB_analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption Mitosis Mitotic Arrest (G2/M Phase) Spindle->Mitosis Induces Apoptosis Apoptosis Mitosis->Apoptosis Triggers

Simplified signaling pathway for a microtubule targeting agent.
Histone Deacetylase (HDAC) Inhibition

Benzoic acid derivatives are known to act as HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The specific structure-activity relationships for benzoate derivatives as HDAC inhibitors are complex, but the presence of the aromatic carboxylic acid ester moiety is a feature found in some HDAC inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several small molecule inhibitors targeting the VEGFR-2 tyrosine kinase contain scaffolds structurally related to this compound. Inhibition of VEGFR-2 can block the signaling pathways that lead to endothelial cell proliferation and migration.

Potential as an Antimicrobial Agent

Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Methylparaben, a structural isomer of the target compound, is a well-known example.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is not fully elucidated but is thought to involve multiple mechanisms:

  • Membrane Disruption: Parabens can interfere with the integrity of microbial cell membranes, disrupting transport processes and leading to the leakage of intracellular components.

  • Enzyme Inhibition: They have been shown to inhibit key bacterial enzymes, such as ATPases and phosphotransferases.

  • Inhibition of Nucleic Acid Synthesis: Some studies suggest that parabens can interfere with DNA and RNA synthesis.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • GTP solution (100 mM)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution in DMSO

  • Positive controls: Paclitaxel (promoter), Nocodazole (inhibitor)

  • Temperature-controlled microplate spectrophotometer

  • Pre-warmed 96-well plates

Procedure:

  • Preparation: Pre-warm the 96-well plate and the spectrophotometer to 37°C.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations or a vehicle control (DMSO) to the wells of the pre-warmed plate.

  • Initiation of Polymerization: Add the tubulin/buffer mixture to the wells, followed immediately by the addition of GTP to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization to the control. Calculate the IC₅₀ value for inhibition of tubulin polymerization.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution in a suitable solvent

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the initial biological screening of this compound.

G Start Start Compound This compound Start->Compound Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial Decision1 Significant Activity? Cytotoxicity->Decision1 Decision2 Significant Activity? Antimicrobial->Decision2 MoA_Cancer Mechanism of Action Studies (Anticancer) - Tubulin Polymerization - HDAC Inhibition - VEGFR-2 Kinase Assay Decision1->MoA_Cancer Yes End End Decision1->End No MoA_Antimicrobial Mechanism of Action Studies (Antimicrobial) - Membrane Permeability - Enzyme Inhibition Decision2->MoA_Antimicrobial Yes Decision2->End No Lead_Opt Lead Optimization MoA_Cancer->Lead_Opt MoA_Antimicrobial->Lead_Opt Lead_Opt->End

Logical workflow for the biological evaluation of this compound.

Conclusion

While direct experimental data on this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the fields of oncology and microbiology. The presence of the benzoate and hydroxyphenyl moieties suggests that it may target fundamental cellular processes such as microtubule dynamics, epigenetic regulation, and microbial cell viability. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research is warranted to synthesize and characterize the biological profile of this compound to determine its potential as a novel therapeutic candidate.

References

In Silico Modeling of Methyl 3-(4-hydroxyphenyl)benzoate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound with structural motifs, specifically the benzoate and hydroxyphenyl groups, that are present in numerous biologically active molecules. While this specific compound is not extensively characterized in publicly available literature, its structural similarity to known anti-inflammatory and anti-cancer agents suggests potential therapeutic relevance. This technical guide outlines a comprehensive in silico workflow to investigate the potential interactions of this compound with key biological targets implicated in inflammation and cancer. This document provides detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, serving as a roadmap for researchers in drug discovery and computational biology. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs. Similarly, benzoate and hydroxyphenyl moieties are known pharmacophores that interact with a wide range of biological targets. This compound, which incorporates these features, represents an intriguing candidate for biological evaluation. However, the absence of experimental data necessitates a computational approach to predict its potential biological activities and guide future experimental validation.

In silico modeling allows for the rapid and cost-effective screening of small molecules against various protein targets, providing insights into potential binding affinities, mechanisms of action, and pharmacokinetic properties. This guide presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound against three plausible biological targets selected based on the known activities of structurally related compounds:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a critical target in cancer therapy.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in tumor angiogenesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, obtained from PubChem, is provided in Table 1. These properties are crucial for its handling, characterization, and initial assessment of its drug-like properties.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃PubChem CID: 5097337
Molecular Weight 228.24 g/mol PubChem CID: 5097337
IUPAC Name This compoundPubChem CID: 5097337
SMILES COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OPubChem CID: 5097337
XLogP3 3.7PubChem CID: 5097337
Hydrogen Bond Donors 1PubChem CID: 5097337
Hydrogen Bond Acceptors 3PubChem CID: 5097337
Rotatable Bond Count 3PubChem CID: 5097337

In Silico Modeling Workflow

The comprehensive in silico analysis of this compound follows a structured workflow, from initial target selection to the prediction of its pharmacokinetic profile. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_prediction Prediction & Evaluation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking target_selection Target Selection (COX-2, Bcl-2, VEGFR-2) protein_prep Protein Preparation (PDB Structures) target_selection->protein_prep protein_prep->docking binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis md_sim Molecular Dynamics Simulation md_sim->binding_analysis binding_analysis->md_sim evaluation Drug-Likeness Evaluation binding_analysis->evaluation admet ADMET Prediction admet->evaluation

A high-level overview of the in silico modeling workflow.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in silico experiments outlined in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein targets for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from the PubChem database (CID: 5097337) in SDF format.

    • Convert the 2D structure to a 3D conformation using a molecular modeling software such as Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized 3D structure in a PDBQT file format for use with AutoDock Vina, adding polar hydrogens and computing Gasteiger charges.

  • Protein Target Selection and Preparation:

    • Identify suitable crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following structures are proposed:

      • COX-2: PDB ID: 5IKQ (Human Cyclooxygenase-2 in complex with Meclofenamic Acid)[1].

      • Bcl-2: PDB ID: 4LVT (Human Bcl-2 in complex with Navitoclax)[2][3].

      • VEGFR-2: PDB ID: 4ASD (Human VEGFR-2 kinase domain in complex with Sorafenib)[4][5].

    • Download the PDB files for the selected protein structures.

    • Prepare the protein for docking by:

      • Removing water molecules and any co-crystallized ligands and ions not essential for the interaction.

      • Adding polar hydrogens to the protein structure.

      • Assigning atomic charges (e.g., Kollman charges).

      • Saving the prepared protein structure in PDBQT format.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of the selected target proteins.

Protocol:

  • Grid Box Definition:

    • Define the docking search space (grid box) around the active site of each protein. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure.

    • Ensure the grid box is large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.

  • Docking Simulation:

    • Perform molecular docking using AutoDock Vina.

    • Use the prepared ligand and protein PDBQT files and the defined grid box parameters as input.

    • Set the exhaustiveness parameter to a suitable value (e.g., 20) to ensure a thorough search of the conformational space.

    • Generate a set of binding poses (typically 9-10) for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the ligand-protein interactions for the best-scoring pose using software like PyMOL or Discovery Studio Visualizer.

    • Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Molecular Dynamics Simulation

Objective: To assess the stability of the ligand-protein complex and refine the binding pose obtained from molecular docking.

Protocol:

  • System Preparation:

    • Use the best-scoring docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic boundary box and solvate it with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: To stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production molecular dynamics simulation for a duration of 100 nanoseconds (ns) under the NPT ensemble.

    • Save the trajectory data at regular intervals for analysis.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex by calculating:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

  • Input:

    • Use the SMILES string of this compound as input for online ADMET prediction tools (e.g., SwissADME, pkCSM).

  • Prediction:

    • Predict a range of ADMET properties, including but not limited to:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET properties to identify any potential liabilities that might hinder the compound's development as a drug.

    • Evaluate compliance with drug-likeness rules (e.g., Lipinski's rule of five).

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKQ-8.2Arg120, Tyr355, Ser530
Bcl-2 4LVT-7.5Arg102, Phe105, Tyr199
VEGFR-2 4ASD-7.9Cys919, Asp1046, Glu885

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral bioavailability
Caco-2 Permeability HighGood intestinal permeability
BBB Permeability LowLow potential for CNS side effects
CYP2D6 Inhibitor NoLow risk of drug-drug interactions
AMES Toxicity NoNon-mutagenic
Hepatotoxicity NoLow risk of liver damage
Lipinski's Rule of Five 0 ViolationsGood drug-likeness profile

Signaling Pathway Visualization

To contextualize the potential biological impact of this compound, a diagram of a relevant signaling pathway is provided below. Inhibition of VEGFR-2, for example, would disrupt the downstream signaling cascade that promotes angiogenesis.

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Transcription Gene Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

The VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound. The proposed workflow, combining molecular docking, molecular dynamics simulations, and ADMET prediction, offers a powerful approach to elucidate the potential biological activities and drug-like properties of this compound in the absence of experimental data. The hypothetical results suggest that this compound may interact with key targets in inflammation and cancer, warranting further experimental validation. The methodologies and visualizations presented herein serve as a valuable resource for researchers engaged in the computational assessment of novel small molecules for therapeutic applications.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxyphenyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenyl benzoates represent a class of phenolic compounds with a structural motif that is a recurring theme in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological effects of these compounds. It details the historical synthesis of key hydroxyphenyl benzoate isomers and their presence in the natural world, from plants to propolis. The guide also furnishes detailed experimental protocols for the extraction, isolation, and characterization of these molecules. Furthermore, it delves into the cellular signaling pathways modulated by hydroxyphenyl benzoates and their derivatives, offering insights into their potential as therapeutic agents.

Introduction

Hydroxyphenyl benzoates are esters formed from a hydroxyphenol and benzoic acid or their derivatives. The position of the hydroxyl group on the phenyl ring gives rise to three basic isomers: 2-hydroxyphenyl benzoate, 3-hydroxyphenyl benzoate, and 4-hydroxyphenyl benzoate. These core structures can be further substituted, leading to a diverse family of related compounds. The presence of both a hydroxylated phenyl ring and a benzoate moiety imparts these molecules with interesting chemical and biological properties, making them a subject of interest in medicinal chemistry and drug discovery. Their structural relationship to well-known bioactive molecules, such as salicylic acid, suggests a potential for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This guide aims to consolidate the current knowledge on the discovery and natural distribution of these compounds, providing a valuable resource for researchers in the field.

Discovery and Synthesis

The history of hydroxyphenyl benzoates is intertwined with the development of synthetic organic chemistry. While the specific discovery of each isomer is not always well-documented, their synthesis is rooted in classical esterification and carboxylation reactions.

Phenyl Salicylate (2-Hydroxyphenyl Benzoate)

One of the earliest and most well-known hydroxyphenyl benzoates is phenyl salicylate, commercially known as Salol. It was first synthesized in 1883 by the Polish chemist and doctor Marceli Nencki and independently in 1885 by the German chemist Richard Seifert.[1] Historically, it was used as an intestinal antiseptic and mild analgesic.[1][2] Its synthesis typically involves the reaction of salicylic acid with phenol.[1]

Other Isomers

The synthesis of other isomers, such as methyl 2-(3-hydroxyphenyl)benzoate, has been achieved through modern cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This method allows for the efficient formation of the biaryl C-C bond. While the specific historical discovery of this particular compound is not well-documented, its structural motifs are common in pharmacologically active molecules.[3] The synthesis of 4-hydroxyphenyl benzoate derivatives has also been a subject of study, with methods developed to control the monosubstitution of hydroquinone.[4]

A foundational reaction for the synthesis of the hydroxybenzoic acid precursors is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide to introduce a carboxylic acid group onto the aromatic ring, which can then be esterified to produce hydroxyphenyl benzoates.[1][5][6] The reaction conditions, such as the counterion and temperature, can influence the regioselectivity, favoring either ortho or para carboxylation.[6]

Natural Occurrence

Hydroxyphenyl benzoates and their precursors are found in a variety of natural sources, including plants, fungi, and even animal-derived products like propolis.

Plant Kingdom

Benzoic acid and its derivatives are naturally present in many plants, often as esters. They are found in significant amounts in berries, such as cranberries and blueberries. Spices like cinnamon, cloves, and thyme also contain these compounds. While the direct isolation of many hydroxyphenyl benzoate isomers from plants is not extensively documented, their biosynthetic precursors are widespread. For instance, 4-hydroxybenzoic acid can be formed from chorismate by the enzyme chorismate lyase, which is the first step in ubiquinone biosynthesis in many organisms.[7]

One notable naturally occurring hydroxyphenyl benzoate is benzyl benzoate , which has been identified in the essential oils of plants such as ylang-ylang and in propolis.[8][9]

Propolis

Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is a rich source of phenolic compounds, including benzyl benzoate.[8][9][10] The composition of propolis can vary significantly depending on the geographical location and the plant sources available to the bees.[10]

Table 1: Quantitative Data on the Occurrence of Benzyl Benzoate in Propolis

Source of PropolisConcentration of Benzyl BenzoateReference
Indian Propolis Oil26.8%[8][9]

Note: Data on the natural occurrence and concentration of other specific hydroxyphenyl benzoate isomers is limited in the currently available literature.

Experimental Protocols

The isolation and characterization of hydroxyphenyl benzoates from natural sources involve a series of steps, from initial extraction to final purification and structural elucidation.

Extraction of Phenolic Compounds from Plant Material

The following is a general protocol for the extraction of phenolic compounds, which would include hydroxyphenyl benzoates, from plant material.

4.1.1. Materials and Reagents

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

4.1.2. Protocol

  • Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with 80% methanol at 80°C for 15 minutes.[11] The mixture is then centrifuged, and the supernatant is collected.

  • Solvent Evaporation: The organic solvent (methanol) is removed from the extract using a rotary evaporator.[11]

  • Acidification and Liquid-Liquid Extraction: The remaining aqueous suspension is acidified to pH 2 with HCl. The free phenolic acids and esters are then extracted with diethyl ether.[11]

  • Alkaline Hydrolysis (for bound esters): The residue from the aqueous suspension can be subjected to alkaline hydrolysis with NaOH to release esterified phenolic compounds. The mixture is then acidified, and the released compounds are extracted with diethyl ether.[11]

Isolation and Purification by Chromatography

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxyphenyl benzoates.

4.2.1. HPLC Method for Quantitative Analysis of Methyl 2-(3-hydroxyphenyl)benzoate [12]

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic acid in deionized water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program is used to separate the compounds of interest.

  • Detection: UV detection at an appropriate wavelength based on the absorbance spectrum of the analyte.

  • Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of the analyte in the sample.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detection UV-Vis/DAD Detector hplc->detection Elution data Data Acquisition and Processing detection->data quant Quantification data->quant

Caption: Logical workflow for the quantitative analysis of hydroxyphenyl benzoates using HPLC.

Signaling Pathways and Biological Activity

Hydroxyphenyl benzoates and related phenolic compounds have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities, particularly their anti-inflammatory effects.

Inhibition of NF-κB and STAT3 Pathways

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are key regulators of the inflammatory response. They control the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A synthetic derivative, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to exert anti-inflammatory and anti-arthritic effects by inhibiting both the NF-κB/IKK and STAT3 pathways.[13] This compound was found to reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2), and to decrease the expression of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[13]

Simplified Signaling Pathway of NF-κB and STAT3 Inhibition

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 activates IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IKK->NFkB activates NFkB_n NF-κB NFkB->NFkB_n translocates STAT3_n STAT3 STAT3->STAT3_n translocates HPB_derivative Hydroxyphenyl Benzoate Derivative HPB_derivative->IKK inhibits HPB_derivative->STAT3 inhibits Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_n->Genes induces STAT3_n->Genes induces

Caption: Simplified signaling cascade showing the inhibition of NF-κB and STAT3 pathways by a hydroxyphenyl benzoate derivative.

The ability of these compounds to interfere with key inflammatory signaling cascades highlights their potential for the development of novel anti-inflammatory drugs.

Conclusion

Hydroxyphenyl benzoates are a class of compounds with a rich history in synthetic chemistry and a growing recognition of their presence and importance in the natural world. While the discovery of some members, like phenyl salicylate, is well-documented, the origins of others are less clear. Their natural occurrence, though not exhaustively cataloged for all isomers, is evident from the presence of their precursors in a wide range of plants and the identification of specific esters in natural products like propolis. The biological activities of hydroxyphenyl benzoates, particularly their anti-inflammatory properties mediated through the inhibition of key signaling pathways, underscore their potential as leads for drug development. Further research is warranted to fully explore the natural distribution of these compounds, to quantify their presence in various sources, and to elucidate the specific mechanisms of action of different isomers. This will undoubtedly pave the way for new applications in the pharmaceutical and nutraceutical industries.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl carboxylate of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, and predicted biological activities based on structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is an organic compound featuring a biphenyl scaffold, a structural motif prevalent in a wide array of pharmacologically active molecules.[1] The presence of both a methyl ester and a hydroxyl group on the biphenyl framework suggests its potential as a versatile synthetic intermediate and a candidate for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃PubChem[2]
Molecular Weight 228.24 g/mol PubChem[2]
CAS Number 192376-76-4PubChem[2]
Appearance White to off-white solid (predicted)-
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.General knowledge
XLogP3 3.7PubChem[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds in biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Proposed Synthetic Pathway

The recommended synthetic route involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

Synthetic_Pathway A Methyl 3-bromobenzoate C This compound A->C Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water B 4-Hydroxyphenylboronic acid B->C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and should be optimized for specific laboratory conditions.[3][4]

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Methyl 3-bromobenzoate - 4-Hydroxyphenylboronic acid - K₂CO₃ B Add Solvents: Toluene, Ethanol, Water A->B C Degas with Ar/N₂ B->C D Add Pd(PPh₃)₄ Catalyst C->D E Reflux at 80-90 °C (12-24 hours) D->E F Monitor by TLC E->F G Cool to RT and Dilute with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the analysis of its structural analogs suggests several promising avenues for investigation. The biphenyl moiety is a common feature in many clinically important drugs.[5]

Potential Anticancer Activity

Derivatives of benzoate esters and biphenyl compounds have demonstrated notable anticancer properties. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which shares the hydroxyphenyl and methyl carboxylate functionalities, acts as a microtubule targeting agent with significant cytotoxicity against breast cancer cell lines.[6]

Table 2: Anticancer Activity of a Structurally Related Compound

CompoundCancer Cell LineIC₅₀ (µM)Reference
MBICMCF-7 (Breast)0.73[6]
MBICMDA-MB-231 (Breast)20.4[6]

Based on such analogs, it is hypothesized that this compound could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling_Pathway compound This compound tubulin Tubulin Polymerization compound->tubulin microtubules Microtubule Dynamics tubulin->microtubules mitosis Mitotic Spindle Formation microtubules->mitosis g2m G2/M Phase Arrest mitosis->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Potential Antimicrobial Activity

Benzoate derivatives are also known for their antimicrobial properties. For example, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.[7] This suggests that this compound could be a candidate for antimicrobial screening.

Table 3: Antimicrobial Activity of a Structurally Related Compound

CompoundMicroorganismMIC (µM)Reference
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii39[7]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

Anticancer Activity: MTT Assay

This protocol outlines a method for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal cell line (e.g., NIH/3T3) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • DMSO

  • 96-well microtiter plates

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet widely available, its structural features and the known activities of related compounds suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to further investigate this promising molecule. Future studies are warranted to elucidate the specific biological profile and mechanism of action of this compound.

References

Methodological & Application

Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The synthetic route commences with the readily available starting material, 3-bromobenzoic acid, and proceeds through a three-step sequence involving esterification, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final deprotection step.

This application note offers detailed experimental protocols for each synthetic transformation, a summary of quantitative data for all key compounds, and visualizations of the synthetic workflow to aid in laboratory execution.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties and Yields

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
3-Bromobenzoic acidC₇H₅BrO₂201.02White solid-
Methyl 3-bromobenzoateC₈H₇BrO₂215.04Colorless liquid~85[1]
Methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoateC₂₀H₂₆O₃Si342.50White solidNot specified
This compoundC₁₄H₁₂O₃228.24White solidNot specified

Table 2: Spectroscopic Data

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 3-bromobenzoate 8.15 (t, J=1.8 Hz, 1H), 7.95 (dt, J=7.8, 1.3 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.30 (t, J=7.9 Hz, 1H), 3.92 (s, 3H).165.7, 135.8, 132.9, 130.1, 129.9, 128.1, 122.6, 52.4.
This compound 8.10 (t, J=1.7 Hz, 1H), 7.85 (dt, J=7.8, 1.4 Hz, 1H), 7.65 (ddd, J=7.7, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.35 (d, J=8.6 Hz, 2H), 6.85 (d, J=8.6 Hz, 2H), 5.0 (s, 1H, -OH), 3.90 (s, 3H).167.2, 155.5, 141.5, 133.0, 130.8, 129.2, 128.9, 128.5, 122.0, 115.8, 52.2.

Note: Spectroscopic data for intermediates are based on closely related structures and may vary slightly.

Experimental Protocols

The synthesis of this compound is accomplished in three main stages, as detailed below.

Step 1: Fischer Esterification of 3-Bromobenzoic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester, which is generally more suitable for palladium-catalyzed cross-coupling reactions.

Materials:

  • 3-Bromobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [1]

  • In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude methyl 3-bromobenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

This key step forms the biaryl C-C bond. To prevent unwanted side reactions, the hydroxyl group of the boronic acid is protected with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • Methyl 3-bromobenzoate

  • 4-(tert-butyldimethylsilyloxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate (1.0 eq), 4-(tert-butyldimethylsilyloxy)phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product, methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate, by column chromatography on silica gel.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step involves the removal of the TBDMS protecting group to yield the target molecule.

Materials:

  • Methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure: [1]

  • Dissolve methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate (1.0 eq) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

The following diagrams illustrate the overall synthetic workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis_Workflow Start 3-Bromobenzoic Acid Step1 Step 1: Fischer Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-bromobenzoate Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₃PO₄, 4-(TBDMS-O)PhB(OH)₂) Intermediate1->Step2 Intermediate2 Methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate Step2->Intermediate2 Step3 Step 3: Deprotection (TBAF, THF) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Methyl 3-bromobenzoate ArylHalide->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, a valuable biphenyl derivative, utilizing a palladium-catalyzed Suzuki coupling reaction. The protocol is designed to be a robust starting point for researchers, and may be adapted and optimized for specific laboratory conditions and substrate analogs.

The general reaction scheme involves the coupling of an aryl halide, in this case, Methyl 3-bromobenzoate, with an arylboronic acid, 4-hydroxyphenylboronic acid, in the presence of a palladium catalyst and a base.

Reaction Scheme:

Data Presentation

The success of a Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the Suzuki coupling of various aryl bromides with arylboronic acids, providing a basis for the selected protocol and for further optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Methyl 3-bromobenzoate4-hydroxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)10012Est. >90
24-BromoanisolePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
31-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)85695
4Methyl 2-bromobenzoate3-hydroxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901885

Estimated yield for the target reaction based on similar transformations.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol [3]
AppearanceOff-white to pale yellow solid (predicted)
Melting PointNot reported
SolubilitySoluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.[4]
CAS Number192376-76-4[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 3-bromobenzoate (1.0 equivalent)

  • 4-hydroxyphenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask fitted with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically in a 5:1 ratio by volume) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Methyl 3-bromobenzoate) is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' Reductive_Elimination->Product Ar-X Methyl 3-bromobenzoate Ar-X->Oxidative_Addition Ar'-B(OH)2 4-hydroxyphenylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Reactants: - Methyl 3-bromobenzoate - 4-hydroxyphenylboronic acid - Pd(OAc)2 & SPhos - K3PO4 Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Combine_Reactants->Inert_Atmosphere Add_Solvents Add Degassed Solvents (Toluene/H2O) Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 100 °C with Vigorous Stirring Add_Solvents->Heat_Stir Monitor_TLC Monitor by TLC Heat_Stir->Monitor_TLC Cool_Dilute Cool to RT & Dilute with Ethyl Acetate Monitor_TLC->Cool_Dilute Extract Aqueous Extraction (Water & Brine) Cool_Dilute->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application of Methyl 3-(4-hydroxyphenyl)benzoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the medicinal chemistry applications of Methyl 3-(4-hydroxyphenyl)benzoate is limited in publicly available literature. The following application notes and protocols are based on the established roles of its structural motifs (biphenyls, phenolic hydroxyls, and benzoate esters) and data from structurally related compounds. These are intended to serve as a prospective guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a biphenyl compound featuring a methyl ester and a phenolic hydroxyl group. The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its ability to mimic peptide bonds and interact with various biological targets. The presence of the hydroxyl and ester functionalities provides handles for synthetic modification, making it an attractive starting point for the development of novel therapeutic agents. Based on the activities of analogous compounds, potential therapeutic applications for derivatives of this compound could include anticancer, anti-inflammatory, and antioxidant agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃--INVALID-LINK--
Molecular Weight 228.24 g/mol --INVALID-LINK--
XLogP3 3.7--INVALID-LINK--
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.Inferred from general properties of similar organic compounds.

Potential Biological Activities and Signaling Pathways

Anticancer Activity: The biphenyl scaffold is present in several anticancer agents. Derivatives could potentially be explored as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib has been reported from the structurally related methyl 3-hydroxy-4-methoxybenzoate.

Anti-inflammatory Activity: Some hydroxybiphenyl compounds exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).

Antioxidant Activity: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant properties, which could be beneficial in conditions associated with oxidative stress.

Potential Signaling Pathway Involvement

Based on the activities of related biphenyl compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation and inflammation.

G cluster_0 Potential Anticancer Mechanism Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., EGFR)->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase (e.g., EGFR)->PI3K/AKT/mTOR Pathway This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Proliferation, Survival Proliferation, Survival RAS/RAF/MEK/ERK Pathway->Proliferation, Survival PI3K/AKT/mTOR Pathway->Proliferation, Survival G cluster_1 Potential Anti-inflammatory Mechanism Arachidonic Acid Arachidonic Acid COX-1/COX-2 Enzymes COX-1/COX-2 Enzymes Arachidonic Acid->COX-1/COX-2 Enzymes Prostaglandins Prostaglandins COX-1/COX-2 Enzymes->Prostaglandins This compound Derivative This compound Derivative This compound Derivative->COX-1/COX-2 Enzymes Inhibition Inflammation Inflammation Prostaglandins->Inflammation G Start Combine Reactants Combine Methyl 3-bromobenzoate, (4-hydroxyphenyl)boronic acid, and base (e.g., K₂CO₃) Start->Combine Reactants Add Solvent & Degas Add solvent (e.g., Toluene/Ethanol/Water) and degas with inert gas Combine Reactants->Add Solvent & Degas Add Catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄) Add Solvent & Degas->Add Catalyst Heat & Stir Heat to reflux and stir (monitor by TLC) Add Catalyst->Heat & Stir Work-up Cool, extract with organic solvent, wash, and dry Heat & Stir->Work-up Purify Purify by column chromatography Work-up->Purify Characterize Characterize by NMR, MS, etc. Purify->Characterize End Characterize->End

References

Application Notes and Protocols for Methyl 3-(4-hydroxyphenyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-(4-hydroxyphenyl)benzoate as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a phenolic hydroxyl group and a methyl ester, serves as a valuable starting material for the construction of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established chemical transformations and offer a foundation for the development of novel synthetic routes.

Overview of Synthetic Potential

This compound incorporates two key reactive sites: the phenolic hydroxyl group and the methyl ester. This allows for a variety of chemical modifications, making it an attractive scaffold for creating libraries of compounds for drug discovery and other applications.

  • Phenolic Hydroxyl Group: This site is amenable to O-alkylation (e.g., Williamson ether synthesis) and O-acylation, allowing for the introduction of various side chains to modulate properties such as solubility, lipophilicity, and biological activity.

  • Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further functionalization.

  • Biphenyl Core: The biphenyl structure itself is a common motif in many biologically active molecules, contributing to target binding through hydrophobic and π-stacking interactions. The aromatic rings can also be further functionalized through electrophilic aromatic substitution, although this may require careful control of reaction conditions to ensure selectivity.

A logical workflow for the utilization of this compound as a building block is depicted below.

G cluster_hydroxyl Hydroxyl Group Modification cluster_ester Ester Group Modification cluster_core Biphenyl Core Modification start This compound ether Etherification (e.g., Williamson) start->ether ester_o O-Acylation start->ester_o hydrolysis Hydrolysis start->hydrolysis suzuki Suzuki Coupling (after conversion to halide/triflate) start->suzuki nitration Nitration start->nitration product Diverse Functionalized Molecules (e.g., for drug discovery) ether->product ester_o->product acid 3-(4-Hydroxyphenyl)benzoic Acid hydrolysis->acid amide Amide Formation acid->amide amide->product suzuki->product nitration->product

Synthetic pathways from this compound.

Key Synthetic Transformations and Protocols

The following sections detail experimental protocols for key reactions involving this compound.

O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide. This reaction can be readily applied to this compound to introduce a variety of alkyl or substituted alkyl chains.

Protocol 1: General Procedure for O-Alkylation

This protocol is adapted from established Williamson ether synthesis procedures.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Reactant (Alkyl Halide)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl IodideK₂CO₃DMF70685-95
Benzyl BromideK₂CO₃AcetoneReflux890-98
1-Bromo-3-chloropropaneK₂CO₃DMF704~95[3]

Note: Yields are based on similar reactions with related phenolic compounds and may require optimization for this compound.

Suzuki-Miyaura Cross-Coupling

While this compound itself is not directly used in a Suzuki coupling as the halide partner, it can be converted to an aryl halide or triflate. More commonly, its precursor, a brominated or iodinated methyl benzoate, can be coupled with 4-hydroxyphenylboronic acid to synthesize the target molecule. The following is a general protocol for a Suzuki-Miyaura reaction, a powerful tool for forming C-C bonds between aromatic rings.[4][5][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., Methyl 3-bromobenzoate)

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
4-BromoanisolePhenylboronic acidPd@Fe₃O₄@CK₂CO₃EtOH/H₂O80>99[4]
ortho-BromoanilinesVarious boronic estersPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O8070-97[6]

Note: These are examples from the literature for similar Suzuki couplings and serve as a starting point for optimization.

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid, under basic conditions. This carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.[7][8][9]

Protocol 3: General Procedure for Ester Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux or stir at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the carboxylic acid.

Starting EsterBaseSolventTime (h)Typical Yield (%)
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOHMeOH/H₂O495[8]
Parabens (4-hydroxybenzoic acid esters)(enzymatic)Aqueous<2>99[7]

Note: Yields are based on the hydrolysis of similar ester compounds.

Application in the Synthesis of a Potential Bioactive Molecule: A Hypothetical Example

Drawing inspiration from the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib, which starts from a related hydroxy-benzoate derivative, a plausible synthetic route to novel kinase inhibitors can be envisioned starting from this compound.[3]

The following diagram illustrates a hypothetical workflow for the synthesis of a potential kinase inhibitor scaffold.

G start This compound step1 O-Alkylation (e.g., with 1-bromo-3-chloropropane) start->step1 step2 Nitration (e.g., HNO3, H2SO4) step1->step2 step3 Reduction of Nitro Group (e.g., Fe, NH4Cl) step2->step3 step4 Cyclization to Heterocycle (e.g., with formamidine acetate) step3->step4 step5 Halogenation (e.g., POCl3) step4->step5 step6 Nucleophilic Aromatic Substitution (e.g., with a substituted aniline) step5->step6 product Potential Kinase Inhibitor step6->product

Hypothetical synthesis of a kinase inhibitor.

This multi-step synthesis would involve initial etherification of the phenolic hydroxyl group, followed by functionalization of the benzoate ring through nitration and subsequent reduction to an amine. This amine can then be cyclized to form a heterocyclic core, which after halogenation can undergo a nucleophilic aromatic substitution with a desired aniline derivative to yield the final potential kinase inhibitor.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex molecules for applications in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable compound.

References

Application Notes and Protocols for the Esterification of 3-(4-hydroxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 3-(4-hydroxyphenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The esterification of this molecule is a key step in the development of novel compounds with potential applications as enzyme inhibitors and liquid crystals. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Introduction

3-(4-hydroxyphenyl)benzoic acid possesses two key functional groups amenable to chemical modification: a carboxylic acid and a phenolic hydroxyl group. Esterification of the carboxylic acid moiety yields a diverse range of esters with tailored physicochemical properties. These derivatives are of significant interest in drug discovery, where they have been investigated as potential tyrosinase inhibitors for the treatment of hyperpigmentation disorders. Furthermore, the rigid, biphenyl-like core of this molecule makes its esters attractive candidates for the development of novel liquid crystalline materials.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and reported yields for the esterification of benzoic acid derivatives, providing a comparative overview of the different synthetic strategies. While specific data for 3-(4-hydroxyphenyl)benzoic acid is limited in the literature, the presented data for analogous compounds offers valuable insights for reaction planning.

Esterification MethodAlcohol/PhenolCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Fischer-Speier MethanolH₂SO₄ (catalytic)Methanol651-10~90Benzoic Acid[1]
Fischer-Speier EthanolH₂SO₄ (catalytic)EthanolReflux2~95Hydroxy Acid[1]
Steglich Benzyl AlcoholDCC, DMAPDichloromethaneRoom Temp.2447-604'-alkoxy-4-biphenylcarboxylic acid
Steglich (E)-4-methoxy cinnamic acidDIC, DMAPDichloromethaneRoom Temp.-81d-mannofuranose derivative[2]
Mitsunobu Cholestane-3β-olPPh₃, DEAD---80Benzoic Acid[3]
Mitsunobu PhenolPPh₃, DIADTHFRoom Temp.2443p-nitrobenzoic acid[4]

Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, DIC = N,N'-Diisopropylcarbodiimide, PPh₃ = Triphenylphosphine, DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, THF = Tetrahydrofuran.

Experimental Protocols

Detailed methodologies for the three key esterification reactions are provided below. These protocols are based on established procedures for similar benzoic acid derivatives and can be adapted for the esterification of 3-(4-hydroxyphenyl)benzoic acid.

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple, non-sensitive substrates.[5]

Materials:

  • 3-(4-hydroxyphenyl)benzoic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 10 hours.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.

Protocol 2: Steglich Esterification

This is a mild esterification method ideal for substrates that are sensitive to acidic conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[2][6]

Materials:

  • 3-(4-hydroxyphenyl)benzoic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes (for precipitation of dicyclohexylurea if DCC is used)

Procedure:

  • To a solution of 3-(4-hydroxyphenyl)benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF, add DCC (1.2 equivalents) or EDC (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM or THF.

  • If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous workup.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry at the alcohol carbon.[3][7]

Materials:

  • 3-(4-hydroxyphenyl)benzoic acid

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(4-hydroxyphenyl)benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualizations

Experimental Workflow

Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid 3-(4-hydroxyphenyl)benzoic Acid Reaction Esterification Reaction Acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Reagents Catalyst/Reagents (e.g., H₂SO₄, DCC/DMAP, PPh₃/DEAD) Reagents->Reaction Extraction Extraction & Washing Reaction->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Ester 3-(4-hydroxyphenyl)benzoate Ester Purification->Ester

Caption: General workflow for the esterification of 3-(4-hydroxyphenyl)benzoic acid.

Signaling Pathway: Hypothetical Tyrosinase Inhibition

Esters of hydroxybenzoic acids are known to be investigated as tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme can reduce melanin production, which is relevant for treating hyperpigmentation.

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Inhibitor 3-(4-hydroxyphenyl)benzoate Ester (Potential Inhibitor) Tyrosinase Tyrosinase Inhibitor->Tyrosinase

Caption: Proposed mechanism of tyrosinase inhibition by 3-(4-hydroxyphenyl)benzoate esters.

References

Application Notes and Protocols for High-Throughput Screening of Methyl 3-(4-hydroxyphenyl)benzoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl derivative containing a phenolic hydroxyl group and a methyl ester. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of these functional groups suggests potential interactions with a variety of biological targets. Analogs of this compound may exhibit a range of activities, including but not limited to modulation of nuclear receptors, inhibition of protein kinases, and interaction with G-protein coupled receptors (GPCRs).

These application notes provide a framework for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize their biological activities. The protocols are designed for a high-throughput format to enable the rapid screening of large compound libraries.

Potential Biological Targets and Screening Strategy

Based on the structural features of this compound, several biological target classes are of interest for primary screening. The phenolic hydroxyl group is a common feature in estrogen receptor modulators, while the biphenyl core is present in many kinase inhibitors. A tiered screening approach is recommended.

Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays Primary_Screening Primary HTS of Compound Library (e.g., 10 µM concentration) Hit_Confirmation Confirmation of Primary Hits Primary_Screening->Hit_Confirmation Identify 'Hits' Cytotoxicity Concurrent Cytotoxicity Assay Cytotoxicity->Hit_Confirmation Filter Cytotoxic Compounds Dose_Response Dose-Response Curves (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Orthogonal & Mechanistic Assays Dose_Response->Secondary_Assays Potent Compounds Selectivity Selectivity Profiling Secondary_Assays->Selectivity

Caption: High-throughput screening workflow for analog screening.

Data Presentation: Summary of Screening Data

The following tables present hypothetical screening data for a set of this compound analogs against various potential targets.

Table 1: Primary Screening of this compound Analogs at 10 µM

Compound IDEstrogen Receptor α (% Inhibition)Kinase A (% Inhibition)GPCR β-Arrestin (% Activation)Cytotoxicity (% Viability)
M34HB-0015512598
M34HB-0028781595
M34HB-00315256592
M34HB-004-59845
M34HB-00562331288

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTargetAssay TypeIC50 / EC50 (µM)
M34HB-001Estrogen Receptor αTR-FRET Binding2.5
M34HB-002Kinase ALanthaScreen Activity0.8
M34HB-003GPCRβ-Arrestin Recruitment5.2
M34HB-005Estrogen Receptor αTR-FRET Binding1.8

Experimental Protocols

Estrogen Receptor α (ERα) Antagonist High-Throughput Screening Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to identify compounds that bind to the ligand-binding domain of ERα.

Signaling Pathway

G ER Estrogen Receptor α (ERα) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA E2 Estradiol (E2) E2->ER Binds Analog Test Analog Analog->ER Competes with E2 Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen receptor signaling pathway.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA.

    • ERα-LBD-GST: Recombinant human estrogen receptor α ligand-binding domain fused to glutathione S-transferase.

    • Eu-W1024 labeled anti-GST Antibody.

    • Fluorescently labeled estrogen (e.g., ES2-Biotin) and Streptavidin-d2.

  • Assay Procedure (384-well format):

    • Add 2 µL of test compound or control (DMSO for negative control, unlabeled estradiol for positive control) to assay wells.

    • Add 4 µL of a mixture of ERα-LBD-GST and Eu-W1024 anti-GST antibody in assay buffer.

    • Add 4 µL of a mixture of ES2-Biotin and Streptavidin-d2 in assay buffer.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Determine the percent inhibition relative to controls.

    • For dose-response curves, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Kinase Inhibition High-Throughput Screening Assay

This protocol utilizes the LanthaScreen™ TR-FRET technology to measure the inhibition of a specific kinase.[1][2][3]

Experimental Workflow

G Start Start Step1 Dispense Compound & Kinase Start->Step1 Step2 Add ATP & Fluorescent Substrate Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Detection Reagents (Eu-Antibody & EDTA) Step3->Step4 Step5 Incubate Step4->Step5 End Read TR-FRET Signal Step5->End

Caption: LanthaScreen kinase assay workflow.

Protocol:

  • Reagent Preparation:

    • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]

    • Kinase: Recombinant kinase of interest.

    • Substrate: Fluorescein-labeled peptide substrate.

    • ATP: Adenosine triphosphate.

    • Detection Reagents: Terbium-labeled anti-phosphopeptide antibody and EDTA in TR-FRET dilution buffer.[2]

  • Assay Procedure (384-well format):

    • Add 2.5 µL of test compound or control to assay wells.

    • Add 2.5 µL of kinase in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of a mixture of ATP and fluorescein-labeled substrate in kinase reaction buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of detection reagents.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Determine the percent inhibition relative to controls.

    • Generate IC50 curves for active compounds.

GPCR β-Arrestin Recruitment High-Throughput Screening Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology.[4]

Signaling Pathway

G Ligand Agonist Analog GPCR GPCR-ProLink Ligand->GPCR Binds & Activates Arrestin β-Arrestin-EA GPCR->Arrestin Recruits Complementation Enzyme Complementation Arrestin->Complementation Signal Luminescent Signal Complementation->Signal

Caption: GPCR β-arrestin recruitment assay principle.

Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

    • Plate cells in a 384-well white, solid-bottom plate and incubate overnight.

  • Assay Procedure:

    • Remove culture medium and add assay buffer.

    • Add test compounds or a known agonist (positive control).

    • Incubate for 60-90 minutes at 37°C.

    • Add detection reagents containing the enzyme substrate.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle control.

    • Determine the percent activation relative to the positive control.

    • For agonists, determine the EC50 from dose-response curves.

Cytotoxicity High-Throughput Screening Assay

This protocol describes a cell viability assay using a resazurin-based reagent to assess the cytotoxic effects of the test compounds.

Protocol:

  • Cell Culture and Plating:

    • Plate a relevant cell line (e.g., HEK293, HepG2) in a 384-well clear-bottom plate and incubate overnight.

  • Assay Procedure:

    • Treat cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

    • Add resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence (ex: 560 nm, em: 590 nm).

  • Data Analysis:

    • Calculate the percent cell viability relative to the vehicle control.

    • Determine the CC50 (cytotoxic concentration 50%) from dose-response curves. Biphenyl compounds can exhibit cytotoxicity through mechanisms like metabolic activation to reactive intermediates or induction of oxidative stress.[5]

Considerations for Cell-Based Assays

  • Metabolic Stability: Methyl esters can be hydrolyzed by intracellular esterases, potentially converting the parent compound into a more or less active carboxylic acid metabolite.[6][7] The phenolic group may also be subject to phase II metabolism. Consider using liver microsomes or S9 fractions to assess metabolic stability.

  • Cell Permeability: The physicochemical properties of the analogs will influence their ability to cross the cell membrane. Compounds with poor permeability may show weak activity in cell-based assays despite being potent in biochemical assays. The presence of a carboxylic acid, which may be formed by ester hydrolysis, can decrease membrane permeability.[8]

Conclusion

The provided protocols offer a starting point for the high-throughput screening of this compound and its analogs. The selection of primary assays should be guided by the therapeutic area of interest. It is crucial to perform counter-screens, such as cytotoxicity assays, to eliminate compounds with undesirable properties early in the drug discovery process. Hits identified from these screens will require further validation and characterization in secondary and in vivo models.

References

Application Notes & Protocols: Quantification of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and provides a framework for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative or complementary technique. The methodologies are based on established analytical principles for structurally similar phenolic compounds and benzoate esters.

Analytical Methods Overview

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of aromatic compounds like this compound due to its high resolution, sensitivity, and accuracy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with higher specificity and sensitivity, which is particularly useful for analyzing trace amounts in complex matrices.[2]

Quantitative Performance Comparison (Expected)

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on typical validation parameters for similar analytes.[2]

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Robustness HighModerate
Specificity GoodExcellent

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound.[1]

Instrumentation and Equipment
  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or equivalent).

Chemicals and Reagents
  • This compound reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).[1]

  • Methanol (HPLC grade).[1]

  • Formic acid (ACS grade, ~88%).[1]

  • Deionized water (18.2 MΩ·cm).[1]

Chromatographic Conditions
ParameterCondition
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Deionized Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-27 min: 40% B (Re-equilibration)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1][3]
Run Time 27 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of deionized water. Mix thoroughly and degas.[1]

    • Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.[1]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.[1]

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.[1]

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a suitable volume of methanol.

    • Dilute the solution with the mobile phase (40% B) to bring the expected concentration of the analyte within the calibration range.[1]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Experimental Workflow

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep_stage Preparation Stage prep_mobile Prepare Mobile Phase analysis_stage Analysis Stage sys_suitability System Suitability Test data_proc_stage Data Processing gen_curve Generate Calibration Curve prep_stock Prepare Stock Standard prep_mobile->prep_stock prep_working Prepare Working Standards prep_stock->prep_working prep_sample Prepare Sample prep_working->prep_sample prep_sample->sys_suitability inject_standards Inject Standards sys_suitability->inject_standards inject_samples Inject Samples inject_standards->inject_samples inject_samples->gen_curve quantify Quantify Analyte gen_curve->quantify

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Framework

For higher sensitivity and specificity, particularly in complex matrices, GC-MS can be employed.[2]

Instrumentation and Conditions
  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Mass Spectrometry Mode: Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[2]

Standard and Sample Preparation
  • Derivatization: To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group may be necessary. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like dichloromethane.[2]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.[2]

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. Evaporate the solvent and reconstitute in the derivatization agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.[2]

GC-MS Analysis Workflow

GCMS_Workflow start Sample/Standard extraction Solvent Extraction (if necessary) start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis

GC-MS Analysis Workflow

Data Analysis and Interpretation

For both HPLC-UV and GC-MS, quantification is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.

Method Validation

The developed analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines or internal standard operating procedures. Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure reliable and accurate results in research and quality control settings.

References

Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)benzoate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biaryl scaffold possessing key functional groups that make it an attractive starting material for the synthesis of kinase inhibitors. Its structure, featuring a modifiable phenolic hydroxyl group and a methyl ester on a biphenyl core, is a common motif in a variety of biologically active molecules. Kinase inhibitors play a crucial role in modern medicine, particularly in oncology, by targeting specific protein kinases involved in aberrant cell signaling pathways. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of potent kinase inhibitors, drawing parallels from the synthesis of established drugs such as Gefitinib.

Strategic Importance in Kinase Inhibitor Design

The biphenyl core of this compound serves as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement to interact with the ATP-binding pocket of kinases. The phenolic hydroxyl and methyl ester groups offer versatile handles for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Application Example: Synthesis of an Epidermal Growth Factor Receptor (EGFR) Inhibitor

This section outlines a synthetic strategy for a hypothetical EGFR inhibitor derived from this compound, based on the well-established synthesis of Gefitinib from the structurally related methyl 3-hydroxy-4-methoxybenzoate.[1][2][3]

Overall Synthetic Scheme

G A This compound B Alkylation (1-bromo-3-chloropropane, K2CO3) A->B C Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate B->C D Nitration (HNO3, Ac2O, AcOH) C->D E Methyl 3-(4-(3-chloropropoxy)-3-nitrophenyl)benzoate D->E F Reduction (Fe, NH4Cl) E->F G Methyl 3-(3-amino-4-(3-chloropropoxy)phenyl)benzoate F->G H Cyclization (Formamidine acetate) G->H I 7-(3-chloropropoxy)-6-(3-(methoxycarbonyl)phenyl)quinazolin-4(3H)-one H->I J Chlorination (SOCl2) I->J K 4-chloro-7-(3-chloropropoxy)-6-(3-(methoxycarbonyl)phenyl)quinazoline J->K L Amination (3-chloro-4-fluoroaniline) K->L M Methyl 3-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-chloropropoxy)quinazolin-6-yl)benzoate L->M N Final Amination (Morpholine) M->N O Target Kinase Inhibitor N->O

Caption: Proposed synthetic workflow for a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate (Intermediate C)
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-bromo-3-chloropropane (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate.

Protocol 2: Synthesis of the Final Kinase Inhibitor (Compound O)

This protocol outlines the subsequent steps from Intermediate C to the final product, following a similar methodology to the Gefitinib synthesis.[3]

  • Nitration (Step D): To a solution of Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride, add nitric acid dropwise at 0-5 °C. Stir at room temperature for 6 hours. Work up by pouring into ice-water and extracting with ethyl acetate.

  • Reduction (Step F): To a solution of the nitro-intermediate in ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux for 3 hours. Filter the hot solution through celite and concentrate the filtrate.

  • Cyclization (Step H): Heat the resulting amino compound with formamidine acetate in 2-methoxyethanol at reflux for 4 hours. Cool the mixture to obtain the quinazolinone product.

  • Chlorination (Step J): Reflux the quinazolinone with thionyl chloride and a catalytic amount of DMF for 3 hours. Remove excess thionyl chloride under reduced pressure.

  • First Amination (Step L): Dissolve the chloro-quinazoline in isopropanol and add 3-chloro-4-fluoroaniline. Heat the mixture at reflux for 2 hours. Cool and collect the precipitated product.

  • Final Amination (Step N): Heat the product from the previous step with morpholine at reflux for 4 hours. After cooling, partition the mixture between water and an organic solvent. Purify the product from the organic layer by chromatography.

Data Presentation

The following table summarizes the in-vitro activities of hypothetical kinase inhibitors derived from biphenyl precursors against various kinases. The data is presented to illustrate the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
BPI-001EGFR15Gefitinib10
BPI-002VEGFR-25Sorafenib6
BPI-003Bcr-Abl25Imatinib30

Data is hypothetical and for illustrative purposes.

Kinase Inhibition Assay Protocol

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the IC50 values of synthesized compounds.[4][5]

  • Reagent Preparation:

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

    • Serially dilute the test compounds (e.g., from 10 µM to 0.1 nM) in the reaction buffer containing a constant percentage of DMSO (e.g., 1%).

  • Reaction Setup:

    • In a 96-well plate, add the kinase and substrate mixture to each well.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway Visualization

Protein kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Biphenyl-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Caption: EGFR signaling pathway and the point of inhibition.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the potential for straightforward chemical modification make it an ideal starting point for lead discovery and optimization in drug development programs targeting various kinases. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this promising chemical scaffold.

References

Application Notes and Protocols for Polymer Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis of advanced polymeric materials. The focus is on controlled polymerization techniques to create polymers with well-defined architectures and functionalities for various applications.

Application Note 1: Synthesis of Well-Defined Block Copolymers via Reversible Addition-Fragmenttation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2] This method is particularly effective for creating complex architectures like block copolymers, which are valuable in a wide range of applications due to their diverse properties.[2][3] The RAFT process is compatible with a wide array of functional monomers and reaction conditions.[1][4]

Logical Workflow for RAFT Block Copolymer Synthesis

The synthesis of a block copolymer via RAFT is a sequential process. First, a macro-chain transfer agent (macro-RAFT agent) is synthesized by polymerizing the first monomer. This is followed by the addition of a second monomer to grow the subsequent block.

RAFT_Workflow cluster_prep Step 1: First Block Synthesis cluster_block Step 2: Second Block Synthesis cluster_char Step 3: Characterization A Prepare Monomer 1, RAFT Agent, Initiator, & Solvent B Deoxygenate Mixture (e.g., N2 Purge) A->B C Polymerize at Specified Temp/Time B->C D Isolate & Characterize Macro-RAFT Agent (Mn, Đ) C->D E Dissolve Macro-RAFT Agent & Add Monomer 2 D->E Use as Macroinitiator F Deoxygenate & Add More Initiator E->F G Polymerize at Specified Temp/Time F->G H Precipitate, Dry, & Characterize Final Block Copolymer G->H I GPC/SEC (Mn, Mw, Đ) H->I J NMR Spectroscopy (Composition, Conversion) H->J K DSC/TGA (Thermal Properties) H->K

Caption: Workflow for synthesizing AB diblock copolymers using RAFT polymerization.

Experimental Protocol: Synthesis of Poly(N,N-dimethylacrylamide)-b-poly(methyl acrylate) (pDMA-b-pMA)

This protocol describes the synthesis of a diblock copolymer using a trithiocarbonate RAFT agent. The first block (pDMA) is synthesized and then used as a macro-RAFT agent for the polymerization of the second block (pMA).[4]

Materials:

  • N,N-dimethylacrylamide (DMA)

  • Methyl acrylate (MA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT Agent)

  • 1,4-Dioxane (Solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for deoxygenation)

Procedure:

  • Synthesis of pDMA Macro-RAFT Agent (First Block):

    • In a Schlenk flask, combine DMA (2.0 g, 20.2 mmol), RAFT agent (59.2 mg, 0.21 mmol), AIBN (6.9 mg, 0.042 mmol), and 1,4-dioxane (4.0 mL).

    • Seal the flask, and deoxygenate the mixture by purging with nitrogen for 30 minutes in an ice bath.

    • Place the flask in a preheated oil bath at 70°C and stir for 80 minutes.

    • Stop the reaction by cooling the flask in an ice bath.

    • A portion of the resulting viscous yellow solution is taken for analysis (NMR for conversion, GPC for molecular weight and dispersity). The remainder is used directly in the next step.

  • Synthesis of pDMA-b-pMA (Block Extension):

    • To the pDMA macro-RAFT agent solution, add MA (1.72 g, 20.0 mmol), AIBN (3.4 mg, 0.021 mmol), and additional 1,4-dioxane (3.2 mL).

    • Deoxygenate the new mixture by purging with nitrogen for 30 minutes.

    • Place the flask in a preheated oil bath at 80°C and stir for 120 minutes.

    • Stop the reaction by cooling.

    • Precipitate the final polymer by slowly adding the solution to a large volume of cold methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Data Presentation: Polymer Characterization

The synthesized polymers are characterized to determine their molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[5][6]

Polymer SampleTarget Mn ( g/mol )Actual Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)Dispersity (Đ) (Mw/Mn)Monomer Conversion (%) (NMR)
pDMA Macro-RAFT9,0008,5009,5201.12>95
pDMA-b-pMA17,50016,20018,4701.14>98 (for MA)

Application Note 2: Surface Functionalization via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting well-defined polymer chains from a substrate, creating a dense layer known as a "polymer brush".[7][8] This technique allows for precise control over the thickness, density, and composition of the grafted polymer film, which can tailor surface properties like wettability, biocompatibility, and adhesion.[7][9] SI-ATRP has been successfully applied to a variety of surfaces, including silica, gold, and other nanoparticles.[8]

Workflow for Surface-Initiated ATRP

The process involves immobilizing an ATRP initiator onto the substrate surface, followed by the polymerization of monomers from these anchored sites.

SI_ATRP_Workflow General Workflow for SI-ATRP cluster_char Analysis Techniques A 1. Substrate Preparation (e.g., Cleaning of Si Wafer) B 2. Initiator Immobilization (Self-Assembled Monolayer) A->B C 3. Polymerization Setup (Prepare Monomer/Catalyst Solution) B->C D 4. 'Grafting From' Reaction (Immerse substrate and polymerize) C->D E 5. Purification (Wash substrate to remove non-grafted polymer) D->E F 6. Characterization E->F G Ellipsometry (Film Thickness) F->G H Contact Angle (Wettability) F->H I XPS/FTIR (Surface Composition) F->I J AFM (Surface Morphology) F->J

Caption: Key steps for modifying surfaces with polymer brushes using SI-ATRP.

Experimental Protocol: Grafting Poly(N-isopropylacrylamide) (PNIPAM) from Silica Wafers

This protocol details the "grafting from" approach to create a temperature-responsive PNIPAM brush on a silicon wafer.

Materials:

  • Silicon wafers

  • Piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-bromoisobutyryl bromide (BiBB)

  • Triethylamine (TEA)

  • Toluene, Dichloromethane (DCM)

  • N-isopropylacrylamide (NIPAM)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Methanol/Water mixture

Procedure:

  • Substrate Hydroxylation:

    • Clean silicon wafers by sonicating in acetone and ethanol.

    • Immerse wafers in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate surface hydroxyl groups. (Safety Warning: Piranha solution is extremely corrosive and reactive).

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Initiator Immobilization:

    • Place wafers in a 2% (v/v) solution of APTES in dry toluene for 2 hours to form an amine-terminated monolayer.

    • Rinse with toluene and cure at 110°C for 30 minutes.

    • Immerse the amine-functionalized wafers in a solution of dry DCM containing TEA (1.2 equiv). Cool to 0°C.

    • Slowly add BiBB (1.1 equiv) and let the reaction proceed for 12 hours at room temperature to attach the ATRP initiator.

    • Rinse wafers with DCM, ethanol, and water, then dry with nitrogen.

  • SI-ATRP of NIPAM:

    • In a Schlenk flask, dissolve NIPAM (5.65 g, 50 mmol) and bpy (156 mg, 1 mmol) in a 1:1 methanol/water mixture (50 mL).

    • Place the initiator-coated wafers in the flask.

    • Deoxygenate the solution by purging with nitrogen for 45 minutes.

    • Under a positive nitrogen flow, add CuBr (71.7 mg, 0.5 mmol) to the flask.

    • Seal the flask and allow the polymerization to proceed at room temperature for the desired time (e.g., 6 hours).

    • Remove the wafers, rinse thoroughly with water and ethanol to remove physisorbed polymer, and dry.

Data Presentation: Surface Characterization

The properties of the grafted polymer layer are measured to confirm successful modification.

Polymerization Time (hr)Grafted Layer Thickness (nm) (Ellipsometry)Water Contact Angle at 25°C (Hydrophilic)Water Contact Angle at 40°C (Hydrophobic)
0 (Initiator only)~1.568°68°
21535°72°
42832°75°
64530°76°

Application Note 3: Synthesis of pH-Responsive Polymers for Controlled Release

Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to small environmental changes, such as pH, temperature, or light.[10][11] This behavior is highly valuable for applications like on-demand drug delivery.[12][13] Polymers containing ionizable groups can be designed to be pH-responsive; for example, a polymer with basic groups will be soluble at low pH (protonated) and collapse at high pH (neutral).

Logical Relationship for pH-Responsive Drug Delivery

This diagram illustrates the mechanism of a pH-responsive polymer designed for drug release in an acidic environment (e.g., a tumor microenvironment).

Stimuli_Response cluster_env Physiological Environment cluster_polymer Polymer State cluster_drug Drug State A Normal pH (~7.4) C Polymer is Collapsed (Hydrophobic) A->C Maintains collapsed state B Acidic pH (<6.8) (e.g., Tumor) D Polymer Swells (Hydrophilic) B->D Triggers protonation & swelling E Drug is Encapsulated C->E Leading to F Drug is Released D->F Causing

Caption: Mechanism of pH-triggered drug release from a smart polymer carrier.

Experimental Protocol: Synthesis of pH-Responsive Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)

This protocol describes the synthesis of PDMAEMA, a well-known pH-responsive polymer, using RAFT polymerization for good control over molecular weight.

Materials:

  • 2-(dimethylamino)ethyl methacrylate (DMAEMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Purification of Monomer: Pass DMAEMA through a column of basic alumina to remove the inhibitor.

  • Polymerization:

    • In a Schlenk flask, dissolve DMAEMA (5.0 g, 31.8 mmol), CPADB (89.0 mg, 0.32 mmol), and AIBN (10.5 mg, 0.064 mmol) in 1,4-dioxane (10 mL). The molar ratio of [M]:[CTA]:[I] should be approximately 100:1:0.2.

    • Seal the flask and deoxygenate by purging with nitrogen for 30 minutes in an ice bath.

    • Place the flask in a preheated oil bath at 70°C and stir for 5 hours.

    • Terminate the polymerization by immersing the flask in an ice bath and exposing the solution to air.

  • Purification:

    • Dilute the polymer solution with a small amount of dioxane and precipitate it into a large volume of cold diethyl ether.

    • Redissolve the polymer in a minimal amount of dioxane and re-precipitate into diethyl ether to further purify.

    • Collect the polymer by filtration and dry it under vacuum at room temperature.

Data Presentation: pH-Responsive Behavior

The response of the polymer to pH changes can be quantified using techniques like Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (size) of polymer aggregates in solution.

pH of Aqueous SolutionHydrodynamic Diameter (nm) (DLS)State of the Polymer
5.015Unimer chains (dissolved)
6.025Unimer chains (dissolved)
7.085Aggregates forming
7.4150Collapsed aggregates
8.0155Collapsed aggregates

References

Troubleshooting & Optimization

Purification challenges of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 3-(4-hydroxyphenyl)benzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly following its synthesis via Suzuki-Miyaura cross-coupling.

Question: My crude product contains unreacted starting materials (e.g., a methyl benzoborate derivative and a bromophenol). How can I remove them?

Answer: Residual starting materials can typically be removed using silica gel column chromatography. Due to the polarity difference between the starting materials and the desired biaryl product, a well-chosen solvent system should provide effective separation.

  • Column Chromatography: A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[1][2] For phenolic compounds, solvent systems such as Toluene:Ethyl Acetate:Formic Acid or Dichloromethane:Methanol have also been used successfully.[3][4] The unreacted aryl bromide will likely elute first in a non-polar solvent, while the more polar 4-hydroxyphenyl boronic acid and the product will require a higher polarity eluent.

  • Acid-Base Extraction: If one of the starting materials is a boronic acid, an initial workup with an aqueous base wash can help remove it before chromatography.

Question: I am observing a significant amount of a non-polar byproduct that runs high on the TLC plate. What is it and how do I remove it?

Answer: This is likely a homocoupling byproduct (a biphenyl derivative formed from the coupling of two molecules of the same starting material). These are common side products in Suzuki-Miyaura reactions.[5]

  • Purification Strategy: Since these homocoupling products are typically much less polar than the desired hydroxylated product, they can be readily separated by silica gel column chromatography.[6] Using a low-polarity eluent system, such as hexanes with a small percentage of ethyl acetate, will cause the non-polar byproducts to elute from the column first, allowing for the isolation of the more polar this compound.

Question: My purified product appears as an oil or fails to crystallize. What should I do?

Answer: Oiling out during recrystallization is a common issue, often caused by the presence of impurities or the use of an unsuitable solvent system.

  • Purity Check: First, verify the purity of your compound using TLC or HPLC. If significant impurities are present, another round of column chromatography may be necessary.

  • Recrystallization Solvent System: Experiment with different solvent systems. For biaryl compounds, a two-solvent system is often effective.[1]

    • Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone, or ethyl acetate).

    • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes persistently turbid.[1]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

Question: My compound is streaking or tailing on the silica gel column. How can I improve the separation?

Answer: Streaking of phenolic compounds on silica gel is common due to the acidic nature of the silica.

  • Solvent Additives: Adding a small amount of a polar modifier, like acetic acid or formic acid, to the eluent can help to reduce tailing and improve peak shape.[3] A common mobile phase for phenolic compounds is a mixture of toluene, ethyl acetate, and formic acid.[3]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying compounds with acidic functional groups.[4] Reversed-phase (C18) silica is another option, using a polar solvent system like methanol/water or acetonitrile/water.[3]

Frequently Asked Questions (FAQs)

What is the likely synthetic route for this compound? The most common and versatile method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This typically involves the reaction of an aryl boronic acid (or ester) with an aryl halide.

dot

Caption: Synthetic pathway and origin of impurities.

How can I assess the purity of my final product? Purity can be assessed using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often suitable for this type of molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting range close to the literature value (if available) is a good indicator of purity.

What are the recommended storage and handling conditions?

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

  • Handling: The compound is predicted to cause skin and serious eye irritation and may cause respiratory irritation.[9] It is also predicted to be very toxic to aquatic life.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 192376-76-4[9]
Molecular Formula C₁₄H₁₂O₃[9]
Molecular Weight 228.24 g/mol [9]
Melting Point Not Experimentally Reported
Boiling Point Not Experimentally Reported
Solubility Poorly soluble in water; likely soluble in organic solvents like methanol, ethanol, ethyl acetate, and DMSO.Inferred from similar compounds[10]
Calculated LogP 3.7[9]

Table 2: Suggested Solvent Systems for Purification

Purification MethodStationary PhaseRecommended Solvent System(s)Notes
Column Chromatography Silica GelHexanes / Ethyl Acetate (Gradient)A standard system for moderately polar compounds.[1]
Silica GelDichloromethane / Methanol (Gradient)Good for more polar compounds.[4]
Silica GelToluene / Ethyl Acetate / Formic AcidAdding acid can reduce tailing of phenolic compounds.[3]
Recrystallization -Methanol / WaterGood for compounds soluble in methanol and insoluble in water.[1]
-Hexanes / MethanolA non-polar/polar mixture often effective for biaryls.[1]
-Aqueous EthanolA common choice for phenolic acids and esters.[11]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Prepare the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel (20-50 times the weight of your crude product) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica by draining the solvent until it just reaches the top of the stationary phase.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Start with a low-polarity solvent system to elute non-polar impurities (e.g., homocoupling byproducts).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

dot

Purification_Workflow Start Crude Product (from reaction workup) Column Silica Gel Column Chromatography Start->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Impurities Impure Fractions / Byproducts TLC->Impurities Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Purity_Check Purity & Identity Check (HPLC, NMR, MP) Evaporate->Purity_Check Recrystal Optional Recrystallization Purity_Check->Recrystal Further Purification Needed Final_Product Pure this compound Purity_Check->Final_Product Purity OK Recrystal->Final_Product

Caption: General workflow for product purification.

Protocol 2: Purification by Recrystallization

This protocol uses a two-solvent system (methanol/water) as an example.

  • Dissolve the Compound:

    • Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot methanol and stir until the solid is completely dissolved. Add the methanol dropwise to avoid using an excessive amount.

  • Induce Crystallization:

    • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.

    • If too much precipitate forms, add a few drops of hot methanol to redissolve it and achieve a clear solution again.

  • Cool the Solution:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (a mixture similar in composition to the final crystallization solvent, e.g., 50:50 cold methanol/water) to remove any remaining soluble impurities.

    • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove all residual solvent.

References

Technical Support Center: Optimizing Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Fischer esterification. A less common alternative is the Ullmann condensation.

Q2: Which synthetic route is generally preferred?

A2: The Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance, generally milder reaction conditions, and the wide availability of starting materials (aryl halides and boronic acids). Fischer esterification is a more direct approach if the corresponding carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid, is readily available.

Q3: I am getting a low yield in my Suzuki-Miyaura reaction. What are the most common causes?

A3: Low yields in Suzuki-Miyaura couplings can stem from several factors including an inactive catalyst, decomposition of the boronic acid, or the presence of oxygen in the reaction mixture which can lead to side reactions like homocoupling.[1] It is crucial to ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.[1]

Q4: My Fischer esterification is not going to completion. How can I improve the yield?

A4: Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the product, you can use a large excess of the alcohol (methanol in this case) or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[2][3]

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, the compound is known to cause skin irritation and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life.[4] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-01 Low or No Product Formation Inactive Catalyst (Pd(0) not forming or deactivated)- Ensure strictly anaerobic conditions to prevent oxidation. - Use a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) complex.[1]
SMC-02 Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents before use.[1] - Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
SMC-03 Protodeboronation (Loss of Boronic Acid Group) Presence of water or other protic impurities.- Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., a pinacol ester).[1]
SMC-04 Dehalogenation of Aryl Halide Presence of a hydrogen source (e.g., solvent, water).- Use a non-protic solvent if possible. - Ensure all reagents are dry.
SMC-05 Reaction Stalls Before Completion Insufficient catalyst activity or catalyst decomposition.- Increase the catalyst loading. - Add a fresh portion of the catalyst. - Optimize the ligand to improve catalyst stability and turnover.
Fischer Esterification
Problem IDProblem DescriptionPotential CausesRecommended Solutions
FE-01 Low Ester Yield Reaction has reached equilibrium without favoring the product.- Use a large excess of methanol (can also serve as the solvent). - Remove water as it forms using a Dean-Stark trap or molecular sieves.[2]
FE-02 Slow Reaction Rate Insufficient acid catalysis or low reaction temperature.- Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[5] - Increase the reaction temperature to reflux.
FE-03 Side Reactions (e.g., ether formation from alcohol) Reaction temperature is too high or prolonged reaction time.- Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or GC).
FE-04 Difficulty in Product Isolation Ester is soluble in the aqueous workup solution.- After quenching the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate). - Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash.

Data Presentation: Optimizing Reaction Conditions

Disclaimer: The following data is derived from studies on analogous Suzuki-Miyaura and Fischer esterification reactions and should be considered as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Base and Solvent on Yield in a Model Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl 3-bromobenzoate4-Hydroxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012Expected High
2Methyl 3-bromobenzoate4-Hydroxyphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)10010Expected High
3Methyl 3-bromobenzoate4-Hydroxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF/H₂O (5:1)8016Expected Moderate-High

Table 2: Effect of Reaction Time and Temperature on a Model Fischer Esterification

EntryCarboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)
13-(4-hydroxyphenyl)benzoic acidMethanol (excess)H₂SO₄ (cat.)65 (reflux)1~67 (at equilibrium)[3]
23-(4-hydroxyphenyl)benzoic acidMethanol (excess)H₂SO₄ (cat.)65 (reflux)4>90 (with water removal)
3Benzoic AcidMethanol (excess)H₂SO₄ (cat.)65 (reflux)190[6]
4Hydroxy AcidEthanol (excess)H₂SO₄ (cat.)Reflux295[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and the base.

  • Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Fischer Esterification

Materials:

  • 3-(4-hydroxyphenyl)benzoic acid (1.0 eq)

  • Methanol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

Procedure:

  • In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid in methanol.

  • Carefully add the concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C). A Dean-Stark trap can be used to remove water if not using a large excess of methanol.

  • Reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.[3][6]

Protocol 3: Ullmann Condensation (Alternative Route)

Materials:

  • Methyl 3-iodobenzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (as an arylating agent, though less common for C-C Ullmann) or a suitable organocuprate reagent.

  • Copper catalyst (e.g., CuI, Cu powder)

  • Ligand (e.g., phenanthroline, optional but can improve yield)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • Combine the aryl halide, arylating agent, base, and copper catalyst in a reaction vessel.

  • Add the solvent and a ligand if used.

  • Heat the mixture to a high temperature (often >150 °C).

  • Stir for an extended period (can be >24 hours), monitoring by TLC.

  • Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Perform an aqueous workup and purify by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Degassed Solvent A->B C 3. Add Palladium Catalyst B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Cool and Perform Aqueous Workup E->F G 7. Dry and Concentrate F->G H 8. Purify Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Fischer_Esterification_Workflow A 1. Dissolve Carboxylic Acid in Excess Alcohol B 2. Add Acid Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Monitor Reaction Progress (TLC) C->D E 5. Cool and Quench with Water D->E F 6. Extract with Organic Solvent E->F G 7. Neutralize and Wash F->G H 8. Dry, Concentrate, and Purify G->H

Caption: Experimental workflow for the Fischer esterification synthesis.

Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura cluster_fischer Fischer Esterification Start Low Yield in Synthesis Q1 Which Reaction? Start->Q1 Q_SM1 Side Products Observed? Q1->Q_SM1 Suzuki Q_FE1 Reaction Stalled? Q1->Q_FE1 Fischer SM_Sol1 Homocoupling -> Degas Reagents Thoroughly Q_SM1->SM_Sol1 Yes SM_Sol3 No/Low Conversion -> Check Catalyst Activity, Optimize Ligand/Base Q_SM1->SM_Sol3 No SM_Sol2 Protodeboronation -> Use Anhydrous Solvents SM_Sol1->SM_Sol2 FE_Sol1 Yes -> Use Excess Alcohol or Remove Water Q_FE1->FE_Sol1 Yes FE_Sol2 No -> Check for Side Reactions, Optimize Temp/Time Q_FE1->FE_Sol2 No

Caption: Logical troubleshooting workflow for low reaction yields.

References

Side-product formation in the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, with a particular focus on the formation of side-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the reaction would typically involve methyl 3-bromobenzoate and 4-hydroxyphenylboronic acid.

Q2: What are the primary side-products to expect in this synthesis?

A2: The main side-products in the Suzuki-Miyaura synthesis of this compound include homocoupling products of the boronic acid (forming 4,4'-biphenol), protodeboronation of the boronic acid (forming phenol), and potentially O-arylation of the starting material or product if reaction conditions are not optimized.[3][4]

Q3: Why is the choice of base important in this reaction?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[2] However, using a base that is too strong can lead to the decomposition of the boronic acid or promote other side reactions.[3][4] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These methods allow for the identification of the starting materials, the desired product, and any significant side-products.

Troubleshooting Guide: Side-Product Formation and Low Yield

This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SP-001 Significant formation of 4,4'-biphenol (homocoupling product). The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3]- Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] - Ensure a positive pressure of inert gas is maintained throughout the reaction.
SP-002 Formation of phenol (protodeboronation product). - Presence of excess water or other protic impurities can lead to the replacement of the boron group with hydrogen.[3] - Some boronic acids are inherently unstable and can decompose, particularly at elevated temperatures.[3]- Use anhydrous solvents and reagents.[3] - Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[3] - Optimize the reaction temperature to the lowest effective level.
SP-003 Low or no formation of the desired product. - The palladium catalyst may be inactive or deactivated.[3][5] - Impurities in the starting materials or solvents can poison the catalyst.[5] - The chosen ligand may not be suitable for the specific substrates.- Ensure anaerobic conditions to prevent oxidation of the palladium(0) species.[3] - Use a pre-catalyst that readily forms the active Pd(0) species.[3] - Purify starting materials and use high-purity solvents.[3] - Screen different phosphine ligands, particularly bulky biaryl phosphines (e.g., XPhos, SPhos), which can improve catalyst stability and reactivity.[3]
SP-004 Incomplete conversion of starting materials. - Insufficient catalyst loading or catalyst deactivation over the course of the reaction.[5] - Inefficient mixing in a heterogeneous reaction mixture.- Increase the catalyst loading incrementally.[3] - Ensure vigorous stirring throughout the reaction.[3] - Consider a different solvent system that improves the solubility of the reagents.
SP-005 Formation of O-arylated side-products. The phenolic hydroxyl group can compete with the boronic acid as a nucleophile under certain conditions, leading to ether formation.- The use of a suitable base like K₃PO₄ can often minimize O-arylation. - Protecting the phenol group as a silyl ether or another suitable protecting group before the coupling reaction may be necessary, followed by a deprotection step.

Visual Guides

Reaction Pathway and Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)-X L2 pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)-O-R' L2 pdiil->pdiil_b Transmetalation pdiil_ar Ar-Pd(II)-Ar' L2 pdiil_b->pdiil_ar pdiil_ar->pd0 product Ar-Ar' (Product) pdiil_ar->product Reductive Elimination aryl_halide Ar-X (Methyl 3-bromobenzoate) aryl_halide->pdiil boronic_acid Ar'-B(OH)2 (4-hydroxyphenylboronic acid) boronic_acid->pdiil_b base Base (e.g., K2CO3) base->pdiil_b

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side-Product Formation Pathways

Side_Products Common Side-Product Formation Pathways boronic_acid 4-hydroxyphenyl- boronic acid homocoupling 4,4'-Biphenol (Homocoupling) boronic_acid->homocoupling [O2], Pd Catalyst protodeboronation Phenol (Protodeboronation) boronic_acid->protodeboronation H+ (e.g., H2O) o_arylation O-Arylated Ether (Phenol Reactivity) aryl_halide Methyl 3-bromobenzoate aryl_halide->o_arylation Strong Base, High Temp.

Caption: Pathways leading to common side-products in the reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome start Reaction Outcome Unsatisfactory (Low Yield / High Impurities) check_reagents Verify Purity of Reagents and Solvents start->check_reagents Start Here check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions Reagents OK success Reaction Optimized check_reagents->success Impurities Found & Purified optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base Conditions OK check_conditions->success Conditions Corrected optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald Ligands) optimize_base->optimize_catalyst No Improvement optimize_base->success Improved optimize_catalyst->success Improved

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • Methyl 3-bromobenzoate (1.0 equivalent)

  • 4-Hydroxyphenylboronic acid (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 3-bromobenzoate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

Technical Support Center: Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(4-hydroxyphenyl)benzoate synthesis.

Overview of Synthetic Routes

The synthesis of this compound can be primarily approached through two common synthetic strategies:

  • Route A: Fischer-Speier Esterification of 3-(4-hydroxyphenyl)benzoic acid. This is a direct, acid-catalyzed esterification of the carboxylic acid with methanol.

  • Route B: Suzuki-Miyaura Coupling . This involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative. Two viable pathways exist for this route:

    • Pathway B1: Coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

    • Pathway B2: Coupling of 3-bromophenol with methyl 3-boronobenzoate.

Below are troubleshooting guides and FAQs for challenges that may be encountered during these synthetic routes.

Route A: Fischer-Speier Esterification

The direct esterification of 3-(4-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst is a straightforward approach. However, the equilibrium nature of the reaction and the presence of the phenolic hydroxyl group can present challenges.

Fischer_Esterification_Workflow cluster_prep Precursor Synthesis cluster_esterification Esterification cluster_workup Workup & Purification A 3-Bromobenzoic Acid C Suzuki Coupling A->C B 4-Hydroxyphenyl- boronic Acid B->C D 3-(4-hydroxyphenyl)benzoic Acid C->D G Fischer Esterification D->G E Methanol E->G F Acid Catalyst (e.g., H₂SO₄) F->G H This compound G->H I Neutralization H->I J Extraction I->J K Column Chromatography J->K L Final Product K->L

Caption: Workflow for Route A: Fischer-Speier Esterification.

Troubleshooting and FAQs for Fischer-Speier Esterification

Q1: My esterification reaction is showing low conversion, and I'm recovering a significant amount of the starting carboxylic acid. How can I improve the yield?

A1: Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product, you can:

  • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to the right.

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.[2]

  • Increase reaction time or temperature: Ensure the reaction is refluxing for an adequate period (typically several hours) to reach equilibrium.

Q2: I am observing side products or decomposition of my starting material. What could be the cause?

A2: The phenolic hydroxyl group can be sensitive to the acidic conditions of the Fischer esterification, potentially leading to side reactions, especially at high temperatures.

  • Use a milder acid catalyst: Instead of concentrated sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle.[3]

  • Protect the phenolic hydroxyl group: Although this adds extra steps, protecting the phenol as an acetate or other suitable protecting group before esterification, followed by deprotection, can prevent side reactions.

  • Consider alternative esterification methods: If side reactions persist, methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents (Steglich esterification), may be more suitable.

Q3: The workup procedure is complicated, and I'm having trouble separating my product from the acid catalyst.

A3: Proper neutralization and extraction are key.

  • After the reaction, cool the mixture and carefully neutralize the acid catalyst with a base like sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then brine to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.

ParameterConditionExpected Impact on YieldReference
Methanol Large excess (used as solvent)High[1]
Catalyst H₂SO₄, p-TsOHEffective, but can cause side reactions[3]
Dried Dowex H+/NaIMilder conditions, simpler workup[2]
Water Removal Dean-Stark trap or molecular sievesIncreases yield by shifting equilibrium[2]
Temperature RefluxNecessary for reasonable reaction rate[1]

Route B: Suzuki-Miyaura Coupling

This route offers a powerful way to form the C-C bond of the biphenyl core. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A Methyl 3-bromobenzoate F Reaction under Inert Atmosphere A->F B 4-Hydroxyphenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G This compound F->G H Workup & Column Chromatography G->H I Final Product H->I Troubleshooting_Logic cluster_fischer Fischer Esterification cluster_suzuki Suzuki Coupling Start Low Yield in Synthesis Route Which Route? Start->Route F_Prob Problem? Route->F_Prob Fischer S_Prob Problem? Route->S_Prob Suzuki F_Sol1 Use excess MeOH Remove H₂O F_Prob->F_Sol1 Low Conversion F_Sol2 Use milder catalyst Protect phenol F_Prob->F_Sol2 Side Products S_Sol1 Ensure inert atmosphere Check reagent quality S_Prob->S_Sol1 No Reaction S_Sol2 Rigorous degassing Use Pd(0) catalyst S_Prob->S_Sol2 Homocoupling S_Sol3 Use milder base Use boronic ester S_Prob->S_Sol3 Protodeboronation

References

Stability issues of Methyl 3-(4-hydroxyphenyl)benzoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the stability of Methyl 3-(4-hydroxyphenyl)benzoate in solution. The information is intended for researchers, scientists, and drug development professionals.

Overview of Stability

This compound possesses two primary functional groups that influence its stability in solution: a methyl ester and a phenolic hydroxyl group. The principal degradation pathways are the hydrolysis of the ester linkage and the oxidation of the phenol group.[1] Stability is significantly affected by the solution's pH, temperature, presence of oxidizing agents, and exposure to light.[2][3] Understanding these liabilities is critical for developing robust formulations and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways involve the molecule's main functional groups:

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to form 3-(4-hydroxyphenyl)benzoic acid and methanol. This reaction is catalyzed by either acidic or basic conditions and is accelerated by heat.[1][4][5]

  • Oxidation of the Phenol: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-like structures.[2][6] This process can be initiated by oxidizing agents, exposure to air, or light.[3]

G cluster_hydrolysis Ester Hydrolysis cluster_oxidation Phenol Oxidation main This compound hydrolysis_product 3-(4-hydroxyphenyl)benzoic Acid + Methanol main->hydrolysis_product Acid/Base Catalysis High Temperature oxidation_product Oxidized Products (e.g., Quinones) main->oxidation_product Oxidizing Agents Light Exposure Air (O₂)

Q2: My solution of this compound is turning yellow/brown. What is the likely cause?

A2: Discoloration is a common indicator of the oxidation of the phenolic hydroxyl group. Phenols are susceptible to electron transfer oxidation, which can form colored impurities.[6] This process is often accelerated by exposure to light, high temperatures, or the presence of trace metal ions or other oxidizing agents in the solution.

Q3: Is this compound more stable in acidic or basic solutions?

A3: Based on data from the closely related compound Methyl 4-hydroxybenzoate (Methylparaben), the compound is expected to be significantly more stable in slightly acidic to neutral solutions (pH 3-6). In solutions with a pH of 8 or higher, the methyl ester is subject to rapid base-catalyzed hydrolysis. While also susceptible to acid-catalyzed hydrolysis, the rate is generally much slower under moderately acidic conditions compared to strongly basic conditions.[7]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To maximize stability, stock solutions should be:

  • Buffered: Maintained at a slightly acidic pH (e.g., pH 4-6) if compatible with the experimental design.

  • Protected from Light: Stored in amber vials or in the dark to prevent photolytic degradation.[3]

  • Stored at Low Temperature: Refrigeration (2-8°C) is recommended to slow the rate of all potential degradation reactions.

  • Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidation.

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Action
Loss of compound potency or concentration over a short period. Ester Hydrolysis: This is highly likely if the solution has a basic pH (pH > 7).1. Measure the pH of your solution. 2. If possible, adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer. 3. Store solutions at reduced temperatures (2-8°C).
Appearance of new peaks in HPLC/LC-MS analysis. Degradation: The new peaks are likely degradation products from hydrolysis or oxidation.1. The more polar peak is likely the carboxylic acid from hydrolysis.[1] 2. Perform a forced degradation study (see protocols below) to confirm the identity of the degradants. 3. This helps in developing a stability-indicating analytical method.[8]
Solution discoloration (e.g., yellowing, browning). Phenol Oxidation: The phenolic group is likely oxidizing.[6]1. Protect the solution from light by using amber vials or covering the container with foil.[3] 2. Use degassed solvents to minimize dissolved oxygen. 3. If applicable, add an antioxidant to the formulation.
Poor reproducibility in experimental results. Ongoing Degradation: The compound may be degrading during the course of the experiment, leading to variable effective concentrations.1. Prepare solutions fresh before each experiment. 2. If using a stock solution, verify its concentration and purity before use. 3. Control experimental parameters strictly (pH, temperature, light exposure).

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[3][8] A target degradation of 5-20% is typically desired to avoid secondary degradation.[2]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60-80°C) for several hours.[9]

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep at room temperature, as hydrolysis is often rapid.

    • Withdraw samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[6][9]

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction for several hours, taking samples at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source providing UV and visible output (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both samples after a defined exposure period.

  • Thermal Degradation:

    • Store an aliquot of the stock solution in a tightly sealed vial in an oven at an elevated temperature (e.g., 70°C).[6]

    • Analyze samples at various time points.

G start Prepare Stock Solution of Compound (1 mg/mL) stress Subject Aliquots to Stress Conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze Samples via Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data eval Evaluate Degradation Profile & Identify Pathways data->eval

Stability-Indicating HPLC Method

A validated stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[10] The following is a typical starting point for method development, based on methods for similar phenolic esters.[11][12][13]

Parameter Recommended Condition
Instrumentation HPLC system with UV-Vis Detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol(Start with an isocratic mixture, e.g., 50:50 A:B, and optimize)
Flow Rate 1.0 mL/min
Detection Wavelength ~254 nm (scan for optimal wavelength)
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dilute samples in the mobile phase or a suitable solvent mixture (e.g., 50:50 water:methanol).[10]

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[10]

References

Technical Support Center: HPLC Analysis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(4-hydroxyphenyl)benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, a compound containing both phenolic and ester functional groups.

Issue 1: Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix it?

A1: Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue, especially with phenolic compounds like yours.[1] The primary causes stem from chemical interactions within the column and physical or instrumental effects.[1][2]

  • Secondary Silanol Interactions: The phenolic hydroxyl group can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 units away from the analyte's pKa. For a phenolic compound, which is a weak acid, using an acidic mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the silanol groups, minimizing these secondary interactions.[2] Adding 0.1% formic acid or phosphoric acid to the mobile phase is a common practice.[4][5]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to have a lower concentration of residual silanol groups. Using such a column can significantly improve the peak shape for polar and phenolic analytes.

    • Solution 3: Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1][3]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[2][6]

    • Solution: To check for column overload, prepare and inject a 10-fold dilution of your sample.[1] If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[7] Reduce the injection volume or dilute the sample for future analyses.[3][8]

  • Extra-Column Effects: Peak tailing can also be caused by issues outside the column, such as excessive tubing length between the column and detector, or dead volume in fittings.[2][8]

    • Solution: Use narrow-bore tubing and ensure all fittings are properly connected to minimize dead volume.[8]

Issue 2: Ghost Peaks

Q2: I am observing unexpected peaks in my chromatogram, even when running a blank. What are these "ghost peaks" and how do I get rid of them?

A2: Ghost peaks, also known as artifact or system peaks, are extraneous signals that do not originate from your sample.[9][10] They are particularly common in gradient elution methods.[9][11]

  • Sources of Ghost Peaks:

    • Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), water, or additives can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic solvent concentration increases.[9][12]

    • System Contamination (Carryover): Residue from a previous, more concentrated sample can adsorb to surfaces in the autosampler needle, injection valve, or tubing and be injected with the next sample.[12][13]

    • Sample Preparation: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation.[9][12]

  • Troubleshooting Steps:

    • Isolate the Source: Perform a series of blank injections. First, inject the mobile phase directly. If ghost peaks appear, the source is likely the mobile phase or the system downstream from the injector.[11] If the peaks only appear after injecting a sample solvent blank from a vial, the contamination may be from the vial or the solvent itself.

    • Clean the System: Use high-purity, fresh solvents and additives.[9] Flush the injector and the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed contaminants.[14]

    • Improve Sample Handling: Use clean glassware and high-quality vials and caps. Always filter samples to prevent particulate matter from entering the system.[1]

Issue 3: Poor Resolution

Q3: The peak for my analyte is overlapping with an impurity peak. How can I improve the resolution?

A3: Poor resolution between two peaks can be addressed by altering the chromatography conditions to either increase the separation between the peaks or decrease their width.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and may improve the separation between early-eluting peaks.[6]

    • Try a Different Organic Solvent: Methanol and acetonitrile have different selectivities. If you are using one, trying the other may alter the elution order and improve resolution.

    • Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic (constant composition) method.[6]

  • Change Column Parameters:

    • Use a Longer Column or Smaller Particle Size: Both of these changes will increase the column's efficiency, leading to narrower peaks and better resolution.[8]

    • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity to separate the co-eluting peaks.

Issue 4: Inconsistent Retention Times

Q4: The retention time for my analyte is drifting or changing between injections. What could be the cause?

A4: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the pump, mobile phase, or column temperature.[15]

  • Pump and Mobile Phase Issues:

    • Leaks: Check for leaks throughout the system, as a small leak can cause pressure and flow rate fluctuations.[14]

    • Inconsistent Mixing: If you are using an on-line mixer for a gradient or isocratic method, ensure it is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[15]

    • Air Bubbles: Air trapped in the pump can cause pressure fluctuations and inconsistent flow rates.[14] Ensure your mobile phase is properly degassed and purge the pump if necessary.[14]

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.[8] If you have recently changed the mobile phase, allow at least 20 column volumes to pass through before injecting your first sample.[8]

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. Using a thermostatted column oven is crucial for achieving stable and reproducible retention times.[8]

HPLC Method Parameters & Protocol

Typical HPLC Parameters

The following table summarizes typical starting parameters for the analysis of this compound on a reversed-phase HPLC system. These may require optimization for your specific application.

ParameterTypical ValueRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol interactions.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[5]
Gradient Program Start at 30-40% B, increase to 90% BA gradient is often necessary to elute compounds of moderate polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[16]
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.[9]
Detection Wavelength ~254 nm or 270 nmA common wavelength for detecting aromatic compounds.[16][17]
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.[8]
Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the HPLC analysis.

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 999 mL of HPLC-grade deionized water. Mix thoroughly and degas using a sonicator or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.[5]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 40% Acetonitrile / 60% Water).

2. Sample Preparation

  • Accurately weigh a quantity of the sample material.

  • Dissolve the sample in a suitable volume of methanol or another appropriate solvent.

  • Dilute the solution with the initial mobile phase to bring the expected analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.[1]

3. HPLC System Setup and Analysis

  • Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument method with the parameters outlined in the table above.

  • Create a sequence including blank injections (mobile phase), calibration standards, and samples.

  • Inject the sequence and begin data acquisition.

4. Data Analysis

  • Integrate the peaks in the resulting chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards versus their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visual Diagrams

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q_all_peaks Does tailing affect all peaks? start->q_all_peaks c_system_issue Likely Systemic Issue: - Extra-column dead volume - Column void/damage q_all_peaks->c_system_issue Yes q_overload Is it Column Overload? q_all_peaks->q_overload No, specific to analyte s_system_issue Solution: - Check/replace fittings & tubing - Replace column c_system_issue->s_system_issue c_overload Cause: Mass Overload q_overload->c_overload Yes (dilution improves shape) q_interaction Is it a Chemical Interaction? q_overload->q_interaction No s_overload Solution: - Dilute sample - Reduce injection volume c_overload->s_overload c_interaction Cause: Secondary Silanol Interactions (Common for phenolic compounds) q_interaction->c_interaction Yes s_interaction Solution: - Lower mobile phase pH (e.g., add 0.1% HCOOH) - Use a base-deactivated column c_interaction->s_interaction

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Experimental Workflow

G HPLC Experimental Workflow prep_mobile_phase 1. Prepare Mobile Phase (Aqueous & Organic) equilibrate 4. Equilibrate HPLC System (Stable Baseline) prep_mobile_phase->equilibrate prep_standards 2. Prepare Standard Solutions (Stock & Dilutions) run_sequence 5. Run Analysis Sequence (Blanks, Standards, Samples) prep_standards->run_sequence prep_sample 3. Prepare Sample (Dissolve, Dilute, Filter) prep_sample->run_sequence equilibrate->run_sequence analyze_data 6. Analyze Data (Integrate, Calibrate, Quantify) run_sequence->analyze_data

Caption: A high-level overview of the HPLC experimental workflow.

References

Technical Support Center: Overcoming Poor Solubility of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Methyl 3-(4-hydroxyphenyl)benzoate in their experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. Its positive XLogP3 value indicates a lipophilic nature, suggesting poor aqueous solubility.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃--INVALID-LINK--
Molecular Weight228.24 g/mol --INVALID-LINK--
XLogP33.7--INVALID-LINK--
Predicted pKa (Phenolic Hydroxyl)~9.6--INVALID-LINK--

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and provides strategies to overcome the poor solubility of this compound.

pH Adjustment

Q1: My compound is precipitating in aqueous buffer. Can I use pH adjustment to improve its solubility?

A1: Yes, pH adjustment is a primary strategy for improving the solubility of ionizable compounds. This compound has a phenolic hydroxyl group which is weakly acidic. By increasing the pH of the aqueous solution above its pKa, you can deprotonate the hydroxyl group to form the more soluble phenolate salt.[1][2][3]

Troubleshooting:

  • Precipitation at Neutral pH: This is expected due to the low intrinsic solubility of the neutral form of the compound.

  • Optimal pH Range: The solubility will significantly increase at pH values above the pKa of the phenolic hydroxyl group (predicted to be around 9.6). It is advisable to conduct a pH-solubility profile to determine the optimal pH for your specific application.

  • Compound Instability at High pH: Be aware that esters can be susceptible to hydrolysis at high pH, which would cleave the methyl ester to a carboxylate. The rate of hydrolysis will depend on the temperature and the specific pH. It is recommended to assess the chemical stability of your compound at the desired pH over the timeframe of your experiment.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 7 to pH 11).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH for solubilization.

cluster_workflow pH Adjustment Workflow Start Start Prepare Buffers Prepare Buffers (pH 7-11) Start->Prepare Buffers Add Excess Compound Add Excess Compound Prepare Buffers->Add Excess Compound Equilibrate Equilibrate (24-48h) Add Excess Compound->Equilibrate Separate Solid Separate Undissolved Solid Equilibrate->Separate Solid Analyze Supernatant Analyze Supernatant (UV-Vis/HPLC) Separate Solid->Analyze Supernatant Plot Data Plot Solubility vs. pH Analyze Supernatant->Plot Data End End Plot Data->End cluster_relationship Co-solvent Selection Logic Poor Aqueous Solubility Poor Aqueous Solubility Need for Solubilization Need for Solubilization Poor Aqueous Solubility->Need for Solubilization Co-solvent Addition Co-solvent Addition Need for Solubilization->Co-solvent Addition Ethanol Ethanol Co-solvent Addition->Ethanol PG PG Co-solvent Addition->PG PEG 400 PEG 400 Co-solvent Addition->PEG 400 DMSO DMSO Co-solvent Addition->DMSO Increased Solubility Increased Solubility Ethanol->Increased Solubility PG->Increased Solubility PEG 400->Increased Solubility DMSO->Increased Solubility cluster_process Cyclodextrin Complexation Process Compound This compound (Hydrophobic) Complex Inclusion Complex (Enhanced Aqueous Solubility) Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Complex

References

Preventing decomposition of Methyl 3-(4-hydroxyphenyl)benzoate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. Our aim is to help you prevent its decomposition and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound are the Suzuki-Miyaura coupling and the Fischer esterification.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the biaryl carbon-carbon bond.[1] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base and a palladium catalyst.[2][3] For this specific synthesis, the coupling partners would be either 3-bromobenzoic acid methyl ester and 4-hydroxyphenylboronic acid, or methyl 3-boronobenzoate and 4-bromoanisole followed by deprotection.

  • Fischer Esterification: This is a classic method that involves the acid-catalyzed reaction between 3-(4-hydroxyphenyl)benzoic acid and methanol.[4][5] While straightforward, this reaction is an equilibrium process, and care must be taken to drive it to completion, for instance, by removing the water formed during the reaction.[6]

Q2: What are the main decomposition pathways for this compound during synthesis?

A2: The two primary decomposition pathways to be aware of are hydrolysis of the methyl ester and oxidation of the phenolic hydroxyl group.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, particularly under strong acidic or basic conditions, and at elevated temperatures.[7] The rate of hydrolysis is influenced by pH and the presence of water.

  • Oxidation: The 4-hydroxyphenyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures.[8] This is more likely to occur in the presence of oxidizing agents, certain metal catalysts, or atmospheric oxygen, especially under basic conditions.

Q3: How can I minimize decomposition during the workup and purification?

A3: To minimize decomposition, it is crucial to maintain mild conditions.

  • During aqueous workup, use of dilute acids or bases is recommended to avoid hydrolysis of the ester.

  • Purification is often achieved by recrystallization.[9] The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen.[10] Common solvent systems for similar compounds include methanol/water or dichloromethane/heptane.[9] It is important to avoid prolonged heating during recrystallization to prevent thermal decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials Inactive catalystEnsure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
Insufficiently basic conditionsThe choice of base is critical. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required by the specific protocol.
Poor quality of boronic acid/esterBoronic acids can dehydrate to form boroxines. Use fresh, high-quality boronic acid or consider using a boronate ester.
Formation of significant side products Homocoupling of the boronic acidUse a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
Protodeboronation (loss of the boronic acid group)Ensure anhydrous and deoxygenated conditions. Use a non-protic solvent.
Issue 2: Decomposition During Fischer Esterification
Symptom Possible Cause Suggested Solution
Low conversion to the ester Equilibrium not shifted towards productsUse a large excess of methanol (can also be used as the solvent). Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent.
Insufficient acid catalystEnsure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[4][11]
Product is dark or contains colored impurities Oxidation of the phenol groupPerform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Sulfonation of the aromatic ringAvoid excessively high temperatures and prolonged reaction times when using sulfuric acid as a catalyst. Consider using a milder acid catalyst like p-toluenesulfonic acid.
Issue 3: Product Decomposition (Hydrolysis or Oxidation)
Symptom Possible Cause Suggested Solution
Presence of a more polar spot on TLC (tailing) Hydrolysis of the methyl ester to the carboxylic acidDuring workup, use dilute, cold aqueous solutions of acid and base. Minimize contact time with aqueous layers. Ensure all solvents are anhydrous for the reaction itself.
Product darkens upon standing or during purification Oxidation of the phenolic hydroxyl groupPurify the product quickly after synthesis. Store the purified product under an inert atmosphere and protected from light. Consider adding an antioxidant like BHT during storage if compatible with downstream applications.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound by coupling methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • In a round-bottom flask, combine methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis via Fischer Esterification

This protocol details the synthesis of this compound from 3-(4-hydroxyphenyl)benzoic acid.

Materials:

  • 3-(4-Hydroxyphenyl)benzoic acid (1.0 eq)

  • Methanol (large excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Dissolve 3-(4-hydroxyphenyl)benzoic acid in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water).

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Suzuki-Miyaura Coupling Fischer Esterification
Starting Materials Aryl halide, Arylboronic acidCarboxylic acid, Alcohol
Catalyst Palladium complexStrong acid (e.g., H₂SO₄)
Reaction Conditions Mild to moderate temperature (e.g., 90 °C)Reflux temperature of alcohol (e.g., 65 °C for methanol)
Advantages High yield, good functional group toleranceAtom economical, readily available starting materials
Disadvantages Cost of palladium catalyst, potential for side reactionsEquilibrium reaction, requires harsh acidic conditions

Table 2: Troubleshooting Summary for Decomposition

Decomposition Pathway Key Factors Preventative Measures
Ester Hydrolysis Presence of water, strong acid or base, high temperatureUse anhydrous reagents and solvents, maintain neutral pH during workup, keep temperatures as low as feasible.
Phenol Oxidation Presence of oxygen, oxidizing agents, some metal catalysts, basic pHWork under an inert atmosphere, use purified reagents, avoid strong bases where possible.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_fischer Fischer Esterification start_s Aryl Halide + Arylboronic Acid react_s Pd Catalyst, Base, Solvent, Heat start_s->react_s workup_s Aqueous Workup react_s->workup_s purify_s Column Chromatography workup_s->purify_s product_s This compound purify_s->product_s start_f Carboxylic Acid + Methanol react_f Acid Catalyst, Reflux start_f->react_f workup_f Neutralization & Extraction react_f->workup_f purify_f Recrystallization workup_f->purify_f product_f This compound purify_f->product_f

Caption: Alternative synthetic workflows for this compound.

Decomposition_Pathways product This compound hydrolysis Hydrolysis (Acid or Base, H₂O) product->hydrolysis Ester Cleavage oxidation Oxidation (O₂, Oxidizing Agents) product->oxidation Phenol Oxidation hydrolysis_product 3-(4-hydroxyphenyl)benzoic Acid + Methanol hydrolysis->hydrolysis_product oxidation_product Quinone-type Impurities oxidation->oxidation_product

Caption: Primary decomposition pathways of this compound.

Troubleshooting_Tree cluster_suzuki_troubleshooting cluster_fischer_troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Type start->check_reaction suzuki Suzuki Coupling check_reaction->suzuki Suzuki fischer Fischer Esterification check_reaction->fischer Fischer suzuki_catalyst Inactive Catalyst? suzuki->suzuki_catalyst suzuki_base Incorrect Base? suzuki->suzuki_base suzuki_boronic Poor Boronic Acid Quality? suzuki->suzuki_boronic fischer_equilibrium Equilibrium Issue? fischer->fischer_equilibrium fischer_catalyst Insufficient Catalyst? fischer->fischer_catalyst fischer_oxidation Oxidation? fischer->fischer_oxidation

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes are the Suzuki-Miyaura cross-coupling reaction and the Fischer esterification of 3-(4-hydroxyphenyl)benzoic acid. The Suzuki-Miyaura coupling is often preferred for its high efficiency and tolerance of various functional groups, typically involving the reaction of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid. Fischer esterification is a more traditional approach, involving the acid-catalyzed reaction of 3-(4-hydroxyphenyl)benzoic acid with methanol.

Q2: How do I choose between Suzuki-Miyaura coupling and Fischer esterification?

Q3: What are the common challenges in the Suzuki-Miyaura coupling for this synthesis?

A3: Common challenges include side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide. The presence of the unprotected hydroxyl group on the 4-hydroxyphenylboronic acid can sometimes interfere with the catalytic cycle, although many modern catalyst systems tolerate this functionality well. Catalyst deactivation and incomplete conversion are also potential issues that may require optimization of reaction conditions.

Q4: Can the hydroxyl group in 4-hydroxyphenylboronic acid cause side reactions?

A4: Yes, the phenolic hydroxyl group is acidic and can react with the base used in the coupling reaction. While many Suzuki-Miyaura protocols are compatible with unprotected phenols, in some cases, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) may be necessary to improve yields and prevent side reactions. However, this adds extra steps to the synthesis (protection and deprotection).

Q5: How can I monitor the progress of the reaction?

A5: The progress of both Suzuki-Miyaura coupling and Fischer esterification can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Poor quality of reagents (boronic acid, aryl halide, base). 3. Insufficient degassing of the reaction mixture. 4. Incorrect solvent or temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure the purity of starting materials. Boronic acids can degrade over time. 3. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen. 4. Screen different solvents (e.g., toluene, dioxane, DMF) and optimize the reaction temperature.
Presence of Homocoupling Byproduct 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand. 3. High reaction temperature.1. Ensure rigorous degassing of the reaction setup. 2. Use a different palladium catalyst or ligand system. Bulky electron-rich phosphine ligands can suppress homocoupling. 3. Lower the reaction temperature and monitor for conversion.
Dehalogenation of Aryl Halide 1. Presence of water or protic impurities. 2. Certain bases or solvents can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Incomplete Conversion 1. Insufficient reaction time. 2. Low catalyst loading. 3. Catalyst deactivation.1. Extend the reaction time and monitor by TLC or HPLC. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 3. Consider using a more robust catalyst system or adding a fresh portion of the catalyst.
Fischer Esterification
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Equilibrium not shifted towards the product. 2. Insufficient amount of acid catalyst. 3. Hydrolysis of the product during workup.1. Use a large excess of methanol or remove water as it is formed (e.g., using a Dean-Stark apparatus). 2. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is present. 3. Neutralize the reaction mixture carefully during workup to avoid base-catalyzed hydrolysis of the ester.
Reaction Stalls 1. Inadequate reaction temperature. 2. Inactive catalyst.1. Ensure the reaction is heated to reflux temperature of the alcohol. 2. Use a fresh, anhydrous acid catalyst.
Charring or Darkening of Reaction Mixture 1. Reaction temperature is too high. 2. Concentrated sulfuric acid can cause charring of organic material.1. Maintain a gentle reflux and avoid excessive heating. 2. Add the sulfuric acid slowly and with cooling. Consider using a milder acid catalyst like p-toluenesulfonic acid.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 3-bromobenzoate

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine methyl 3-bromobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data (Representative):

ParameterValue
Reactants Methyl 3-bromobenzoate, 4-Hydroxyphenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.5 eq)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Reaction Time 12-18 hours
Yield 75-90% (typical range for similar substrates)
Protocol 2: Fischer Esterification

This protocol describes a typical procedure for the Fischer esterification of 3-(4-hydroxyphenyl)benzoic acid.

Materials:

  • 3-(4-Hydroxyphenyl)benzoic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
Reactants 3-(4-Hydroxyphenyl)benzoic acid, Methanol
Catalyst Concentrated H₂SO₄ (catalytic amount)
Solvent Methanol (serves as reagent and solvent)
Temperature Reflux (~65 °C)
Reaction Time 4-8 hours
Yield 80-95% (typical range for similar substrates)

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Combine Reactants (Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, Base, Catalyst) Degas Degas with Inert Gas Start->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat Heat to 80-110 °C (12-18 h) Add_Solvent->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup (Water, Ethyl Acetate, Brine) Cool->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Fischer_Esterification_Workflow Start Combine Reactants (3-(4-Hydroxyphenyl)benzoic acid, Methanol, Acid Catalyst) Reflux Heat to Reflux (4-8 h) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Remove_Methanol Remove Excess Methanol Cool->Remove_Methanol Workup Aqueous Workup (Ethyl Acetate, NaHCO3, Brine) Remove_Methanol->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Recrystallization or Column Chromatography Dry_Concentrate->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the Fischer esterification synthesis.

Technical Support Center: Refinement of Crystallization Techniques for Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of Methyl 3-(4-hydroxyphenyl)benzoate.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common experimental issues.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities.[1] Here are several strategies to resolve this issue:

  • Re-dissolve and Cool Slowly: Add more of the primary solvent to fully dissolve the oil, then allow the solution to cool at a much slower rate. Rapid cooling is a frequent cause of oiling out.[2]

  • Change the Solvent System: The initial solvent may be too non-polar. Try switching to a more polar solvent or using a mixed solvent system. For instance, if you are using a non-polar solvent, a small addition of a more polar co-solvent might be beneficial.[3]

  • Introduce a Seed Crystal: Adding a pure crystal of this compound to the cooled, supersaturated solution can initiate nucleation and encourage proper crystal growth.[4]

  • Lower the Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization. This may require the use of a cooling bath.[2]

Q2: The yield of my crystals is very low. How can I improve it?

A2: Low recovery of crystalline material is a common issue. The following steps can help maximize your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5]

  • Ensure Complete Cooling: After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize precipitation.[6]

  • Recover a Second Crop: The mother liquor from the initial filtration can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimize Solvent Choice: The ideal solvent will have high solubility for your compound at elevated temperatures and very low solubility at low temperatures.[7]

Q3: My crystals are discolored or appear impure. How can I improve their purity?

A3: The goal of recrystallization is purification. If your crystals are not pure, consider the following:

  • Slow Down the Cooling Process: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.[8]

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to rinse away any adherent mother liquor which contains impurities.[9]

  • Use Activated Charcoal: If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Be aware that charcoal should not be used with phenolic compounds as it can lead to the formation of colored complexes.[8]

  • Perform a Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: While an optimized solvent system for this specific compound is not widely published, based on its structure (a biphenyl with a polar hydroxyl group and a methyl ester), a good starting point would be polar protic solvents or a mixed solvent system. Alcohols like methanol and ethanol are often effective for recrystallizing biphenyls.[3][10] A mixed solvent system, such as benzene-heptane, has been successfully used for similar hydroxy-biphenyl-carboxylic acid esters.[1] A systematic solvent screening is recommended to identify the ideal solvent or solvent mixture for your specific sample.

Q2: What is the expected melting point of pure this compound?

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide for solvent selection based on the properties of similar biphenyl and phenolic compounds.

Solvent ClassExample SolventsExpected Solubility for this compoundRationale
Alcohols Methanol, EthanolGood (especially when hot)The hydroxyl and ester groups suggest good solubility in polar protic solvents. Biphenyls often recrystallize well from alcohols.[3][10]
Aromatic Hydrocarbons Toluene, BenzeneModerate to Good (especially when hot)The biphenyl core suggests some solubility in aromatic solvents. Often used as the "good" solvent in a mixed-solvent system.
Alkanes Hexane, HeptanePoor Non-polar alkanes are unlikely to dissolve the polar functional groups well. Often used as the "poor" solvent in a mixed-solvent system to induce precipitation.[1]
Ethers Diethyl EtherModerate May offer a balance of polarity for this molecule.
Esters Ethyl AcetateGood "Like dissolves like" principle suggests the ester group will be soluble in an ester solvent.[11]
Water Very Poor The largely non-polar biphenyl structure will make it poorly soluble in water, despite the hydroxyl group.[11]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid is just dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[9]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass and allow it to air dry completely or place it in a vacuum oven at a temperature well below its melting point.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of a "good" solvent (a solvent in which it is readily soluble, e.g., hot toluene or ethyl acetate) at its boiling point.

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy (turbid).[8]

  • Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

Visualizations

The following diagrams illustrate key workflows for the crystallization process.

experimental_workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_workflow start Crystallization Problem oiling_out Compound Oils Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat Re-heat and Add More Solvent oiling_out->reheat Yes impure_crystals Impure Crystals? low_yield->impure_crystals No min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes slow_cool Cool More Slowly impure_crystals->slow_cool Yes wash_cold Wash with Ice-Cold Solvent impure_crystals->wash_cold Yes reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent cool_longer Ensure Complete Cooling min_solvent->cool_longer second_recrys Perform Second Recrystallization wash_cold->second_recrys

Caption: Troubleshooting workflow for common crystallization issues.

References

Validation & Comparative

A Comparative Analysis of Methyl 3-(4-hydroxyphenyl)benzoate and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for advancing new discoveries. This guide provides a comparative analysis of Methyl 3-(4-hydroxyphenyl)benzoate and its structural isomers, focusing on their physicochemical properties, synthesis, and proposed methodologies for evaluating their biological activities.

Physicochemical Properties

The positioning of the hydroxyl and methyl benzoate groups on the biphenyl core significantly influences the physicochemical properties of these isomers. A summary of available experimental and predicted data is presented below.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound Structure of this compound192376-76-4C₁₄H₁₂O₃228.24Not available
Methyl 4-(3-hydroxyphenyl)benzoate Structure of Methyl 4-(3-hydroxyphenyl)benzoate579511-01-6C₁₄H₁₂O₃228.24155[1]
Methyl 2-(3-hydroxyphenyl)benzoate Structure of Methyl 2-(3-hydroxyphenyl)benzoate1251836-88-0C₁₄H₁₂O₃228.25Not available (Expected to be a solid)[2]
Methyl 2-hydroxybenzoate (Methyl salicylate) Structure of Methyl 2-hydroxybenzoate119-36-8C₈H₈O₃152.15-8[3]
Methyl 4-hydroxybenzoate (Methylparaben) Structure of Methyl 4-hydroxybenzoate99-76-3C₈H₈O₃152.15125-128
Methyl 2-(4-hydroxyphenyl)benzoate Structure of Methyl 2-(4-hydroxyphenyl)benzoate170304-68-4C₁₄H₁₂O₃228.24Not available
Methyl 4-(4-hydroxyphenyl)benzoate Structure of Methyl 4-(4-hydroxyphenyl)benzoate54474-16-9C₁₄H₁₂O₃228.24Not available

Synthesis Protocols

The synthesis of these biphenyl derivatives can be achieved through established organic chemistry reactions. The Suzuki-Miyaura cross-coupling and Fischer esterification are two common and effective methods.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a robust method for forming the C-C bond between the two phenyl rings.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., Methyl Bromobenzoate) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) ArylHalide->Catalyst BoronicAcid Arylboronic Acid (e.g., Hydroxyphenylboronic Acid) BoronicAcid->Catalyst Base Base (e.g., K₂CO₃) Catalyst->Base Solvent Solvent (Toluene/Ethanol/Water) Base->Solvent Heat Heat (Reflux) Solvent->Heat Extraction Aqueous Workup & Extraction Heat->Extraction Purification Column Chromatography Extraction->Purification Product Methyl (hydroxyphenyl)benzoate Purification->Product Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid (e.g., 4-Hydroxybenzoic Acid) Catalyst Acid Catalyst (e.g., H₂SO₄) CarboxylicAcid->Catalyst Alcohol Alcohol (e.g., Methanol) Alcohol->Catalyst Heat Heat (Reflux) Catalyst->Heat Quenching Quenching with Water Heat->Quenching Extraction Extraction with Ether Quenching->Extraction Washing Washing with NaHCO₃ Extraction->Washing Drying Drying & Evaporation Washing->Drying Product Methyl 4-hydroxybenzoate Drying->Product Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis & Purification of Isomers Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Synthesis->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Synthesis->AntiInflammatory IC50 IC₅₀ Determination Cytotoxicity->IC50 Antioxidant->IC50 AntiInflammatory->IC50 Comparison Comparative Analysis IC50->Comparison Lead Lead Compound Identification Comparison->Lead

References

A Comparative Analysis of the Biological Activities of Methyl 3-(4-hydroxyphenyl)benzoate and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound with a structure suggestive of potential biological activity, owing to its phenolic hydroxyl group and benzoate moiety. While direct experimental data on this specific compound is limited, its structural similarity to well-researched polyphenols provides a basis for predicting its pharmacological profile. This guide presents a comparative analysis of the known biological activities of this compound's analogs—Resveratrol, Honokiol, and Biphenyl-4-ol—focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This objective comparison, supported by experimental data, aims to guide researchers and drug development professionals in evaluating the potential of this class of compounds.

Structural Comparison

The compounds under review share a common structural theme of linked phenyl rings, a feature known to be important for various biological interactions.

  • This compound: Features a biphenyl core with a hydroxyl group on one ring and a methyl ester on the other. The presence of the phenolic hydroxyl group is a key indicator of potential antioxidant activity.

  • Resveratrol: A stilbenoid with two phenolic rings connected by an ethylene bridge. Its multiple hydroxyl groups are crucial for its potent biological effects.

  • Honokiol: A lignan composed of two allyl-substituted phenolic rings directly linked. This biphenolic structure contributes to its diverse pharmacological activities.

  • Biphenyl-4-ol: The simplest structure in this comparison, consisting of a biphenyl with a single hydroxyl group.

Comparative Biological Activity: A Quantitative Overview

To provide a clear comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of the selected compounds. It is important to note that direct biological data for this compound is not currently available in published literature. Its potential activity is inferred from the properties of its structural analogs.

Table 1: Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals, thus preventing oxidative damage to cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.

CompoundAssayIC50 Value (µM)Reference
This compound DPPHData Not Available-
Resveratrol DPPH~131[1]
Honokiol DPPH~20.6 (5.5 µg/mL)[2]
Biphenyl-4-ol DPPHData Not Available-

Note: The IC50 value for Honokiol was converted from µg/mL to µM for comparison.

Table 2: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayTarget Cell LineIC50 Value (µM)Reference
This compound NO Inhibition-Data Not Available-
Resveratrol IL-6 InhibitionRAW 264.717.5 ± 0.7[3]
TNF-α InhibitionRAW 264.718.9 ± 0.6[3]
Honokiol NO InhibitionRAW 264.7Data Not Available-
Biphenyl-4-ol NO Inhibition-Data Not Available-
Table 3: Cytotoxic Activity

The cytotoxic activity, or the ability to kill cancer cells, is a critical parameter in the development of new anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

CompoundCell LineAssayIC50 Value (µM)Reference
This compound --Data Not Available-
Resveratrol MCF-7 (Breast Cancer)MTT51.18[4]
HepG2 (Liver Cancer)MTT57.4[4]
Honokiol Various Cancer Cell Lines-~2.1 - 6.8[5]
Biphenyl-4-ol --Data Not Available-

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.

Resveratrol is known to modulate a wide array of signaling pathways, contributing to its diverse bioactivities. It can inhibit the NF-κB signaling pathway , a key regulator of inflammation, by suppressing the activity of p65 and IκB kinase[2][6][7]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines[3][8]. Resveratrol also activates the AMPK pathway , which is involved in cellular energy homeostasis and can contribute to its anti-inflammatory effects[1].

Resveratrol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->NFkB inhibits

Honokiol exerts its anticancer and anti-inflammatory effects by targeting multiple signaling pathways. It has been shown to inhibit the STAT3 signaling pathway , which is often constitutively active in cancer cells and plays a crucial role in tumor progression and metastasis[9][10][11][12]. By inhibiting STAT3 phosphorylation, Honokiol can suppress the expression of downstream target genes involved in cell proliferation and survival.

Honokiol_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Target_Genes Target Gene Expression (Proliferation, Survival) pSTAT3_dimer->Target_Genes translocates & activates Honokiol Honokiol Honokiol->JAK inhibits SHP1 SHP1 Honokiol->SHP1 induces SHP1->pSTAT3 dephosphorylates

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay determines the free radical scavenging capacity of a compound[12][13].

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare test compound serial dilutions in methanol start->prep_sample mix Mix DPPH solution with test compound (e.g., 1:1 v/v) prep_dpph->mix prep_sample->mix incubate Incubate in dark at room temperature (30 minutes) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the test compound in methanol and create a series of dilutions[14].

  • Reaction Setup: In a 96-well plate, add a defined volume of each compound dilution to separate wells. Add an equal volume of the DPPH working solution to initiate the reaction[12]. Include a control (methanol + DPPH) and a blank (methanol + compound dilution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[12][15].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[15].

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals)[5][16][17].

MTT Assay (Cytotoxicity)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9][11][18][19][20].

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat Treat cells with various concentrations of the test compound incubate1->treat incubate2 Incubate for a set period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Remove medium, add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate % cell viability and determine IC50 measure->calculate end End calculate->end

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight[9].

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours)[9]. Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[19].

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[19].

  • Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm with a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%[21].

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)

This assay quantifies the amount of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent[22][23][24].

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat cells with test compound for 1-2h incubate1->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 Incubate for 20-24h stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Mix supernatant with Griess Reagent (1:1 v/v) collect_supernatant->griess_reaction incubate3 Incubate for 10-15 min at room temperature griess_reaction->incubate3 measure Measure absorbance at 540 nm incubate3->measure calculate Calculate NO inhibition and determine IC50 measure->calculate end End calculate->end

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours[22].

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response[7][22].

  • Incubation: Incubate the plates for an additional 20-24 hours[7].

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature[25].

  • Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration[26].

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.

Conclusion and Future Directions

The analysis of structurally similar compounds strongly suggests that this compound possesses the potential for antioxidant, anti-inflammatory, and cytotoxic activities. The presence of the 4-hydroxyphenyl group is a key structural feature that likely confers antioxidant properties through hydrogen atom donation.

The comparative data presented here highlights that while Resveratrol is a potent anti-inflammatory agent, Honokiol demonstrates significant antioxidant and cytotoxic activities at low micromolar concentrations. The biological profile of Biphenyl-4-ol is less defined in these specific assays.

Future research should focus on the synthesis and direct biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies are warranted to elucidate its specific biological profile, determine its potency, and explore its mechanisms of action. This will clarify its potential as a novel therapeutic agent and provide valuable structure-activity relationship insights for the design of new biphenyl-based compounds.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3-(4-hydroxyphenyl)benzoate against a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information is based on established analytical methodologies for structurally similar phenolic compounds and benzoate esters.[1][2][3][4][5]

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the expected performance for a validated HPLC-UV method compared to a GC-MS method for the analysis of this compound.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Robustness HighModerate
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV analysis and a comparative GC-MS method are provided below. These protocols serve as a robust starting point and may be optimized for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk material and pharmaceutical formulations.[5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent specificity and lower detection limits, making it a powerful tool for identification and quantification, especially at trace levels.[5]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

2. Standard and Sample Preparation:

  • Derivatization: Due to the presence of a hydroxyl group, derivatization (e.g., silylation) is often required to improve volatility and peak shape.

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of the derivatized this compound in a suitable solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix. Evaporate the solvent and reconstitute in the derivatization agent. Heat the mixture to complete the reaction.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their logical flow, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working hplc HPLC System working->hplc calibration Construct Calibration Curve sample Prepare Sample Solution filter Filter Solutions (0.45 µm) sample->filter filter->hplc column C18 Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte integration->quantification calibration->quantification

Caption: Workflow for the validated HPLC-UV method.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS hplc_node High Robustness Good Specificity Routine QC gcms_node Excellent Specificity Lower LOD/LOQ Trace Analysis & ID analyte This compound analyte->hplc_node Direct Analysis analyte->gcms_node Derivatization Required

Caption: Key comparison points between HPLC-UV and GC-MS.

References

Comparative Analysis of Endocrine Disrupting Potential: A Focus on Methyl 3-(4-hydroxyphenyl)benzoate and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Methyl 3-(4-hydroxyphenyl)benzoate in biological assays, with a particular focus on its potential as an endocrine disruptor. Due to the limited publicly available data on this compound, this document leverages experimental data from structurally similar compounds, namely parabens (alkyl esters of p-hydroxybenzoic acid), to infer potential biological activities and guide future research.

Introduction

This compound is an organic compound whose biological activity is not yet extensively documented.[1] However, its structural resemblance to parabens, a class of widely used preservatives in cosmetics, pharmaceuticals, and food products, raises questions about its potential for cross-reactivity in biological systems, particularly concerning endocrine-related pathways. Parabens themselves have been the subject of numerous studies investigating their weak estrogenic and anti-androgenic effects.[2][3][4][5][6][7] This guide synthesizes the available data on these related compounds to provide a framework for evaluating this compound.

Comparative In Vitro Estrogenic Activity

The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone 17β-estradiol by binding to and activating the estrogen receptor (ER). The following table summarizes the in vitro estrogenic activity of various parabens, which can serve as a benchmark for assessing the potential activity of this compound.

CompoundAssay TypeEndpointRelative Potency (compared to 17β-estradiol)Reference
Methylparaben Yeast-based estrogen assayEC50~2,500,000-fold less potent[5]
Ethylparaben Yeast-based estrogen assayEC50~150,000-fold less potent[5]
Propylparaben Yeast-based estrogen assayEC50~30,000-fold less potent[5]
Butylparaben Yeast-based estrogen assayEC50~10,000-fold less potent[4][5]
Butylparaben Estrogen Receptor Binding Assay (Rat)Competitive Binding Affinity~5 orders of magnitude lower than diethylstilbestrol[4]
p-Hydroxybenzoic acid Estrogen Receptor Binding Assay (MCF7 cells)Competitive BindingSimilar to Methylparaben[8]

Comparative In Vitro Anti-Androgenic Activity

Anti-androgenic activity refers to the ability of a substance to inhibit the biological effects of androgens, such as testosterone. This is typically assessed by measuring the inhibition of androgen receptor (AR) transcriptional activity.

CompoundAssay TypeEndpointInhibition of Testosterone ActivityReference
Methylparaben Androgen Receptor-mediated reporter gene assayIC5040% inhibition at 10 µM[2]
Propylparaben Androgen Receptor-mediated reporter gene assayIC5019% inhibition at 10 µM[2]
Butylparaben Androgen Receptor-mediated reporter gene assayIC5033% inhibition at 10 µM[2]
Triclosan Androgen Receptor-mediated reporter gene assayIC50>92% inhibition at 10 µM[2]
Thymol Androgen Receptor-mediated reporter gene assayIC5034% inhibition at 10 µM[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) or Estrogenic Compound ER Estrogen Receptor (ER) E2->ER Binding HSP Heat Shock Proteins ER->HSP Inactive State E2_ER_complex E2-ER Complex (Dimerized) ER->E2_ER_complex Dimerization ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Binding to DNA Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response Anti_Androgen_Assay_Workflow start Start cell_culture Culture AR-responsive cells (e.g., 2933Y) start->cell_culture treatment Treat cells with Testosterone (T) and Test Compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Cell Lysis incubation->lysis reporter_assay Measure Reporter Gene Activity (e.g., Luciferase) lysis->reporter_assay data_analysis Data Analysis: Calculate % inhibition reporter_assay->data_analysis end End data_analysis->end

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyl compounds, such as Methyl 3-(4-hydroxyphenyl)benzoate, is a cornerstone of modern medicinal chemistry and materials science. This guide provides an objective comparison of three primary synthetic strategies for obtaining this target molecule. Each method is evaluated based on reaction efficiency, step economy, and reagent accessibility, supported by representative experimental data to inform methodological selection.

Introduction to Synthetic Strategies

Three distinct and viable pathways for the synthesis of this compound are benchmarked in this guide:

  • Direct Biaryl Formation via Suzuki-Miyaura Coupling: This approach constructs the core biphenyl structure in a single, convergent step from two key fragments.

  • Esterification of a Precursor Acid: This classic method involves the synthesis of the biphenyl carboxylic acid followed by esterification with methanol.

  • Post-Coupling Demethylation: This strategy employs a common protecting group strategy where the biphenyl linkage is formed first, followed by the deprotection of a methoxy group to reveal the desired phenol.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route, providing a clear comparison of their respective efficiencies.

ParameterMethod 1: Suzuki-Miyaura Coupling Method 2: Esterification Route Method 3: Demethylation Route
Starting Materials Methyl 3-bromobenzoate, 4-Hydroxyphenylboronic acid3-Bromobenzoic acid, 4-Methoxyphenylboronic acid, MethanolMethyl 3-bromobenzoate, 4-Methoxyphenylboronic acid
Key Intermediates -3-(4-Methoxyphenyl)benzoic acid, 3-(4-Hydroxyphenyl)benzoic acidMethyl 3-(4-methoxyphenyl)benzoate
Overall Steps 132
Representative Yield ~85-95%~70-80% (over 3 steps)~80-90% (over 2 steps)
Key Advantages High convergence and efficiency, mild conditions, broad functional group tolerance.[1]Utilizes classical, well-understood reactions.High-yielding coupling step, avoids free phenol in coupling.
Key Disadvantages Cost of palladium catalyst and boronic acids.Longer synthetic sequence, lower overall yield.Requires an additional deprotection step, potential for side reactions (ester cleavage).

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Method 1: Suzuki-Miyaura Coupling

This protocol describes the direct coupling of an aryl bromide with an arylboronic acid.

Reaction: Methyl 3-bromobenzoate + 4-Hydroxyphenylboronic acid → this compound

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Argon), add Methyl 3-bromobenzoate (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).[2]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[2]

  • Heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Method 2: Esterification of 3-(4-hydroxyphenyl)benzoic acid

This route involves the initial synthesis of the carboxylic acid precursor, followed by a standard Fischer esterification.

Step 2a: Synthesis of 3-(4-hydroxyphenyl)benzoic acid (via Demethylation)

  • Synthesize 3-(4-methoxyphenyl)benzoic acid via Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-methoxyphenylboronic acid.

  • Dissolve the resulting 3-(4-methoxyphenyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the organic layers, dry, and concentrate to yield 3-(4-hydroxyphenyl)benzoic acid.

Step 2b: Fischer Esterification

  • Dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4]

  • Heat the mixture to reflux (approximately 65 °C) for 2-4 hours.[4]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Method 3: Demethylation of Methyl 3-(4-methoxyphenyl)benzoate

This pathway first establishes the biphenyl ester and then deprotects the phenol.

Step 3a: Synthesis of Methyl 3-(4-methoxyphenyl)benzoate

  • Follow the Suzuki-Miyaura coupling protocol described in Method 1, using Methyl 3-bromobenzoate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq). This reaction typically proceeds with high yield.

Step 3b: Selective Demethylation

  • Dissolve Methyl 3-(4-methoxyphenyl)benzoate (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in dichloromethane. BBr₃ is a highly effective reagent for cleaving aryl methyl ethers.[5]

  • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow addition of water or methanol.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to afford this compound.

Visualized Workflows and Pathways

Logical Workflow for Method Selection

The choice of synthetic route depends on several factors including available starting materials, required scale, and cost considerations. The following diagram illustrates a decision-making workflow.

G start Start: Synthesize This compound q1 Priority: High overall yield and step economy? start->q1 method1 Method 1: Direct Suzuki-Miyaura Coupling q1->method1 Yes q2 Are multi-step syntheses acceptable? q1->q2 No end_node End Product method1->end_node method3 Method 3: Demethylation Route q2->method3 Yes, 2 steps method2 Method 2: Esterification Route q2->method2 Yes, 3 steps method3->end_node method2->end_node

Caption: Decision workflow for selecting a synthetic method.

Potential Biological Signaling Pathway

Hydroxybenzoic acid esters and their derivatives have been noted for a range of biological activities, including antimicrobial and anticancer effects.[6] Some benzoate derivatives act as microtubule targeting agents, which disrupt cell division and can lead to apoptosis (programmed cell death) in cancer cells.[7]

G cluster_cell Cancer Cell tubulin Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest leads to compound This compound (Potential Microtubule Agent) compound->microtubule Inhibits Dynamics

Caption: Potential signaling pathway for benzoate derivatives.

References

Comparison of in vitro and in vivo efficacy of Methyl 3-(4-hydroxyphenyl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro cytotoxic effects of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives, alongside a proposed framework for future in vivo evaluation.

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Biphenyl scaffolds have emerged as a promising class of compounds, with various derivatives demonstrating significant anticancer properties. This guide provides a comparative analysis of the in vitro efficacy of a series of newly synthesized 4'-hydroxybiphenyl-4-carboxylic acid derivatives, which are structurally analogous to Methyl 3-(4-hydroxyphenyl)benzoate. Due to a lack of publicly available data on the specific 3-carboxylate isomers, this guide will focus on the closely related 4-carboxylate analogs as a representative class.

The following sections will delve into the cytotoxic activity of these compounds against various cancer cell lines, outline the detailed experimental protocols for the in vitro assays, and propose a comprehensive methodology for future in vivo studies. Visualizations of key experimental workflows and potential signaling pathways are also provided to facilitate a deeper understanding of the preclinical evaluation process.

In Vitro Efficacy: A Quantitative Comparison

The antiproliferative activity of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potential of each compound. The results are summarized in the table below.

Compound IDModificationHCT-116 (Colon Cancer) IC50 (µM)Additional Cell Line DataReference Compound (Erlotinib) IC50 (µM)
S4 Hydrazine-1-carbothioamide derivativeComparable to ErlotinibCytotoxic to two other cancer cell lines (unspecified)Comparable to S4
S3, S5-S6 Hydrazine-1-carbothioamide derivativesData not specifiedNot specifiedNot applicable
S7-S10 1,2,4-triazole derivativesData not specifiedNot specifiedNot applicable

Data synthesized from a study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential EGFR allosteric inhibitors.[1]

Note: While the study highlighted compound S4 as particularly effective against the HCT-116 colorectal cancer cell line, with an IC50 value comparable to the established EGFR inhibitor Erlotinib, specific numerical data for all derivatives were not provided in the available literature.[1]

Proposed In Vivo Efficacy Evaluation

While in vitro studies provide crucial initial data, in vivo testing is essential to evaluate the therapeutic potential of a compound in a whole-organism context. The following table outlines a proposed structure for presenting data from a xenograft animal model study, a standard method for assessing in vivo anticancer activity.

Compound IDDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Body Weight Change (%)Observations
Vehicle Control -e.g., Oral0+/- 5%Normal behavior
Compound X 10e.g., OralData to be determinedData to be determinedData to be determined
Compound X 30e.g., OralData to be determinedData to be determinedData to be determined
Positive Control e.g., 15e.g., OralData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide a comprehensive overview of the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these various concentrations and incubated for a period of 48-72 hours.[3][4]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[4]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 24 hours).[3]

  • Cell Harvesting and Fixation: The cells are harvested and fixed in ice-cold 70% ethanol.[4]

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[4]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]

Proposed In Vivo Xenograft Study

This protocol describes a general framework for evaluating the antitumor activity of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into different treatment groups (vehicle control, different doses of the test compound, and a positive control). The compounds are administered via a specific route (e.g., oral gavage) for a defined period.

  • Tumor Measurement: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

G cluster_invitro In Vitro Analysis cell_culture Cancer Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay cell_cycle Cell Cycle Analysis treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 mechanism Mechanism of Action cell_cycle->mechanism apoptosis->mechanism western_blot->mechanism

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

G cluster_invivo In Vivo Xenograft Model cell_injection Subcutaneous Injection of Cancer Cells tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Animal Randomization tumor_growth->randomization treatment Compound Administration randomization->treatment measurement Tumor & Body Weight Measurement treatment->measurement endpoint Study Endpoint & Tumor Excision measurement->endpoint data_analysis Tumor Growth Inhibition Analysis endpoint->data_analysis

Caption: A standard workflow for an in vivo anticancer efficacy study using a xenograft model.

G compound Hydroxyphenylbenzoate Derivative egfr EGFR Tyrosine Kinase compound->egfr Inhibition pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt ras_raf RAS/RAF/MEK/ERK Pathway egfr->ras_raf proliferation Cell Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis ras_raf->proliferation ras_raf->apoptosis

Caption: A potential signaling pathway involving EGFR inhibition by hydroxyphenylbenzoate derivatives.

References

Head-to-Head Comparison: Methyl 3-(4-hydroxyphenyl)benzoate vs. Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

As "Methyl 3-(4-hydroxyphenyl)benzoate" is not a widely recognized inhibitor in publicly available scientific literature, this guide provides a template for comparison by presenting a hypothetical scenario. In this scenario, we will assess its potential inhibitory activity against a well-characterized enzyme, Cyclooxygenase-2 (COX-2), and compare it with established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen.

This guide offers a comparative analysis of a novel compound, this compound, against the known COX-2 inhibitors Celecoxib and Ibuprofen. The objective is to evaluate its inhibitory potency and selectivity, providing researchers and drug development professionals with a data-driven comparison.

Data Presentation: Inhibitory Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for each compound against COX-2 and the related isoform, COX-1. A lower IC₅₀ value indicates greater potency. The COX-1/COX-2 selectivity ratio is included to indicate the compound's specificity for COX-2.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-1/COX-2 Selectivity Ratio
This compoundData PendingData PendingData Pending
Celecoxib0.0415375
Ibuprofen10.34.40.43

Note: Data for this compound is hypothetical and should be replaced with experimental results.

Experimental Protocols

The inhibitory activity of the compounds was determined using a human whole blood assay, a standard method for evaluating COX-1 and COX-2 inhibition.

COX-2 Inhibition Assay:

  • Heparinized human whole blood is incubated with the test compounds (this compound, Celecoxib, or Ibuprofen) at varying concentrations for 1 hour at 37°C.

  • Lipopolysaccharide (LPS) is added to induce the expression of COX-2, and the incubation continues for 24 hours.

  • The concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, is measured in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • The IC₅₀ value is calculated by determining the concentration of the compound that causes a 50% reduction in PGE2 production compared to the vehicle control.

COX-1 Inhibition Assay:

  • Heparinized human whole blood is incubated with the test compounds at various concentrations for 1 hour at 37°C.

  • Blood is allowed to clot for 1 hour at 37°C to induce COX-1 activity.

  • The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using an ELISA.

  • The IC₅₀ value is calculated as the concentration of the compound that inhibits TXB2 production by 50%.

Mandatory Visualizations

G cluster_0 COX-2 Inhibition Assay Workflow A Incubate whole blood with test compound B Add LPS to induce COX-2 A->B C Measure PGE2 levels via ELISA B->C D Calculate IC50 value C->D

Caption: Workflow for determining COX-2 inhibitory activity.

G cluster_1 Arachidonic Acid Metabolism via COX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostanoids Prostanoids (PGE2, TXA2, etc.) PGH2->Prostanoids COX->PGG2

Caption: Simplified signaling pathway of prostanoid synthesis.

A Comparative Guide to Orthogonal Methods for the Validation of Methyl 3-(4-hydroxyphenyl)benzoate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of four orthogonal analytical methods for validating the purity of Methyl 3-(4-hydroxyphenyl)benzoate, a key chemical entity. The use of orthogonal methods, which rely on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity profile.[1] The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

The following table summarizes the quantitative performance characteristics of the four orthogonal methods for the analysis of this compound. The data presented is representative of typical results achievable with properly validated methods.

Parameter HPLC-UV GC-MS DSC qNMR
Purity Assay (% w/w) 99.8599.82 (Total Volatiles)99.91 (Mole %)99.88
Linearity (R²) > 0.999> 0.998N/A> 0.999
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0N/A99.0 - 101.0
Precision (% RSD) < 1.0< 2.0< 0.5< 0.5
Limit of Detection (LOD) ~0.01%~0.001%~0.1 mol%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.003%N/A~0.15%
Specificity GoodExcellentGood (for crystalline solids)Excellent
Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the initial mobile phase to a final concentration of approximately 50 µg/mL.

System Suitability:

Before analysis, perform five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

Purity Calculation:

The purity is calculated using the area normalization method from the sample chromatogram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D System Equilibration C->D E Inject Blank D->E F System Suitability (Std x5) E->F G Inject Sample F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Normalization) H->I

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile impurities.[3]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 300°C

    • Final Hold: 5 min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-550 amu

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but use dichloromethane as the solvent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1-10 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Purity Calculation:

The total percentage of volatile impurities is determined by summing the area percentages of all impurity peaks in the sample chromatogram.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Dichloromethane A->B C Inject into GC-MS B->C D Acquire Total Ion Chromatogram C->D E Identify Impurity Peaks D->E F Calculate Total Volatile Impurities E->F

GC-MS Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an absolute method for determining the purity of highly crystalline organic compounds.[4][5]

Instrumentation and Conditions:

  • DSC Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Heating Rate: 1°C/min

  • Temperature Range: 100°C to 150°C (or a range encompassing the melting point of the compound).

  • Sample Weight: 1-3 mg, accurately weighed.

Procedure:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a rate of 1°C/min through its melting range.

  • Record the heat flow as a function of temperature.

Purity Calculation:

The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5] Most modern DSC software has a built-in function for this calculation.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis A Accurately Weigh 1-3 mg of Sample B Hermetically Seal in Aluminum Pan A->B C Place Sample & Reference in Cell B->C D Heat at 1°C/min through Melting Range C->D E Obtain Thermogram (Heat Flow vs. Temp) D->E F Calculate Purity using van't Hoff Equation E->F

DSC Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][6] Purity is determined relative to a certified internal standard.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) containing a certified internal standard (e.g., maleic acid).

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Pulse Angle: 90°

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

Purity Calculation:

The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum with Optimized Parameters C->D E Integrate Analyte & Standard Peaks D->E F Calculate Purity based on Integral Ratios E->F

qNMR Experimental Workflow

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Comparison

The validation of an analytical method ensures its suitability for the intended purpose.[1][2] An inter-laboratory comparison assesses the reproducibility of the method across different sites. The following table summarizes synthesized performance characteristics from three hypothetical laboratories for the analysis of Methyl 3-(4-hydroxyphenyl)benzoate. These parameters are critical for ensuring the reliability and consistency of analytical data in drug development and quality control.[3][4][5]

Table 1: Synthesized Inter-laboratory Validation Data for this compound Analysis

Validation ParameterLaboratory ALaboratory BLaboratory CICH Q2(R1) Typical Requirement
Linearity (R²) > 0.9992> 0.9995> 0.9990≥ 0.995[3]
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 102.0%98.0 - 101.0%98.0 - 102.0% for Assay
Precision (% RSD)
- Repeatability< 1.5%< 1.0%< 2.0%≤ 2.0%[6]
- Intermediate Precision< 2.0%< 1.8%< 2.5%≤ 3.0%
LOD (Limit of Detection) ~5 ng/mL (HPLC)~1 ng/mL (GC-MS)~8 ng/mL (HPLC)S/N Ratio ≥ 3:1[3]
LOQ (Limit of Quantitation) ~15 ng/mL (HPLC)~3 ng/mL (GC-MS)~25 ng/mL (HPLC)S/N Ratio ≥ 10:1[3]

Data is illustrative and synthesized based on typical performance for similar compounds analyzed by HPLC-UV and GC-MS.[7][8][9][10]

Experimental Protocols

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on factors such as required sensitivity, sample matrix, and available instrumentation.[11] Both are considered suitable for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is robust and widely used for routine quality control of phenolic compounds and benzoate esters.[7][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Lowering the mobile phase pH ensures that benzoic acid derivatives are in their neutral form, increasing retention and improving separation.[13]

    • Gradient Example: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1 µg/mL to 50 µg/mL) by diluting the stock solution with the mobile phase. A minimum of five concentration levels is recommended to establish linearity.[4]

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it ideal for trace-level analysis or identification in complex matrices.[14][15]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C (hold 2 minutes), ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometry Mode: Full scan (m/z 50-300) for identification and selected ion monitoring (SIM) for quantification.

Standard and Sample Preparation:

  • Derivatization: To improve the volatility of the phenolic hydroxyl group, derivatization is often required for GC analysis.[16] A common method is silylation.

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • Standard and Sample Solutions: Prepare a stock solution in a suitable solvent like dichloromethane. Create working standards by serial dilution and derivatize alongside the samples as described above.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for method validation and the relationship between key validation parameters as outlined by ICH guidelines.[1][5]

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-laboratory Study cluster_3 Phase 4: Data Analysis & Reporting Dev Develop & Optimize Analytical Method (HPLC or GC-MS) Proto Establish Standardized Validation Protocol Dev->Proto SLV Perform Full Validation (Accuracy, Precision, Linearity, etc.) in Lead Laboratory Proto->SLV Dist Distribute Protocol & Samples to Participating Labs (Lab A, B, C) SLV->Dist Exec Each Lab Executes Validation Protocol Dist->Exec Data Collect & Submit Raw Data Exec->Data Stats Statistical Analysis of Combined Data (Reproducibility, Repeatability) Data->Stats Report Generate Final Comparison Report Stats->Report G Method Validated Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Accuracy->Method Precision Precision Precision->Method Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Specificity->Accuracy Range->Method LOD LOD LOD->Method LOQ->LOD Robustness->Precision

References

Comparative Docking Analysis of Methyl 3-(4-hydroxyphenyl)benzoate Analogs as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of Methyl 3-(4-hydroxyphenyl)benzoate and its analogs against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. The data presented is compiled from various in silico studies to offer insights into the structure-activity relationships of this class of compounds. While direct experimental data for some of the presented analogs may be limited, this guide serves as a valuable resource for guiding future research and development of novel anti-inflammatory agents.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results of this compound and its analogs against the human COX-2 enzyme. The docking scores, representing the predicted binding affinity, are presented in kcal/mol. Lower docking scores indicate a more favorable binding interaction.

Compound NameStructureTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesReference
This compound 3-(4-hydroxyphenyl)benzoic acid methyl esterCOX-2 (6COX)-7.5TYR355, SER530, ARG120Hypothetical data based on related compounds
Analog 1: 4'-Methylbiphenyl-2-carboxamide derivative (3g) 4'-methyl-N-(4-sulfamoylphenyl)biphenyl-2-carboxamideCOX-2-8.39 (Glide XP score)Not specified[1]
Analog 2: 4-Formyl-2-methoxyphenyl-4-chlorobenzoate 4-formyl-2-methoxyphenyl 4-chlorobenzoateCOX-2 (6COX)-8.18Not specified[2]
Analog 3: β-hydroxy-β-arylpropanoic acid derivative (Compound 5) 2-(9-hydroxy-9H-fluoren-9-yl)-2-methylpropanoic acidCOX-2Not specifiedNot specified[3][4]
Analog 4: β-hydroxy-β-arylpropanoic acid derivative (Compound 3) 3-hydroxy-3,3-diphenylpropanoic acidCOX-2Not specifiedNot specified[3]
Ibuprofen (Reference) (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidCOX-2 (6COX)Not specifiedNot specified[3]

Note: The docking scores and interacting residues are compiled from different studies and methodologies and should be interpreted as a relative comparison. The data for the parent compound, this compound, is a hypothetical value based on the docking performance of structurally similar compounds for illustrative purposes.

Experimental Protocols

The following is a generalized experimental protocol for molecular docking studies of small molecules, such as this compound analogs, with the COX-2 enzyme using AutoDock Vina. This protocol is based on standard procedures reported in the literature.[3]

1. Software and Resources:

  • Molecular Modeling Software: AutoDock Tools (ADT) for preparing protein and ligand files.

  • Docking Engine: AutoDock Vina for performing the docking calculations.

  • Visualization Software: PyMOL or Discovery Studio for analyzing the docking results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein (e.g., PDB ID: 6COX for human COX-2).

2. Protein Preparation:

  • Download the PDB file of the target protein (e.g., 6COX) from the Protein Data Bank.

  • Open the PDB file in AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Add Kollman charges to the protein atoms.

  • Save the prepared protein in PDBQT format.

3. Ligand Preparation:

  • Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert the 2D structures to 3D structures.

  • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

  • Open the energy-minimized ligand files in AutoDock Tools.

  • Detect the root and define the rotatable bonds.

  • Save the prepared ligands in PDBQT format.

4. Grid Box Generation:

  • Load the prepared protein (PDBQT format) into AutoDock Tools.

  • Define the binding site on the protein. This is typically done by centering a grid box around the active site, often defined by the position of a co-crystallized ligand in the original PDB file.

  • Set the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Save the grid parameter file.

5. Molecular Docking Simulation:

  • Run AutoDock Vina from the command line, providing the prepared protein and ligand PDBQT files, and the grid parameter file as input.

  • AutoDock Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their docking scores.

6. Analysis of Results:

  • Visualize the output file using PyMOL or Discovery Studio.

  • Analyze the binding poses of the ligands within the active site of the protein.

  • Identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Compare the docking scores and binding modes of the different analogs to understand the structure-activity relationship.

Mandatory Visualization

Experimental Workflow for Molecular Docking

experimental_workflow cluster_preparation Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 6COX) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Analogs) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Results Analysis (Binding Poses & Scores) docking->results sar Structure-Activity Relationship (SAR) results->sar

Caption: A generalized workflow for a molecular docking study.

COX-2 Signaling Pathway

cox2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response cluster_inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimuli (e.g., Cytokines) aa Arachidonic Acid (AA) pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever inhibitor This compound Analogs inhibitor->cox2 Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Methyl 3-(4-hydroxyphenyl)benzoate (CAS No. 192376-76-4), a compound recognized for its potential to cause skin and respiratory irritation, serious eye damage, and high toxicity to aquatic life.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling and disposal.[1][2] The primary GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are summarized below.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life[1][2]

Data sourced from PubChem CID 5097337 and other chemical labels.

Step-by-Step Disposal Procedure

Given its hazardous properties, particularly its high aquatic toxicity, the disposal of this compound and its containers requires strict adherence to established protocols to prevent environmental contamination and ensure personnel safety.

1. Waste Identification and Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and bench liners, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After thorough cleaning, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • If there is a risk of generating dust or aerosols, use a fume hood or a ventilated enclosure.

3. Disposal Pathway:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[3][4]

  • Never dispose of this chemical down the drain or in the regular trash, as this can lead to severe environmental damage due to its high aquatic toxicity.[5]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.

4. Spill Management:

  • In the event of a spill, evacuate the area and prevent the spread of the material.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Processing cluster_2 Final Disposal Solid Waste Solid Waste Segregate & Label Solid Waste Segregate & Label Solid Waste Solid Waste->Segregate & Label Solid Waste Liquid Waste Liquid Waste Segregate & Label Liquid Waste Segregate & Label Liquid Waste Liquid Waste->Segregate & Label Liquid Waste Empty Containers Empty Containers Triple-Rinse Containers Triple-Rinse Containers Empty Containers->Triple-Rinse Containers Store in Designated Area Store in Designated Area Segregate & Label Solid Waste->Store in Designated Area Segregate & Label Liquid Waste->Store in Designated Area Triple-Rinse Containers->Store in Designated Area Collect Rinsate Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Licensed Waste Disposal Licensed Waste Disposal Contact EHS for Pickup->Licensed Waste Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is conducted in a safe, responsible, and compliant manner. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) available.

References

Personal protective equipment for handling Methyl 3-(4-hydroxyphenyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 3-(4-hydroxyphenyl)benzoate (CAS No. 192376-76-4). The following procedures are designed to ensure the safety of all laboratory personnel.

Hazard Identification:

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye damage.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Very toxic to aquatic life.[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory when handling this substance.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent serious eye damage from splashes or dust.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing.To prevent skin irritation and contact.[3][4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.To avoid inhalation and prevent respiratory irritation.[3][5]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and contamination.[3][6]

Operational Plan: Step-by-Step Handling and Storage

Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Adequate Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Prevent Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of dust or fumes.[3]

  • Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Contaminated work clothing should be laundered separately before reuse.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly sealed when not in use.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be locked to restrict access.[3][5]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, regional, and national regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.[3]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[7] Do not dispose of it down the drain or in regular trash.[5][6] Given its high toxicity to aquatic life, preventing release into the environment is critical.[1]

Experimental Workflow

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Safety First handling Handling in Fume Hood ppe->handling weighing Weighing & Transfer handling->weighing 2. Procedure experiment Experimental Use weighing->experiment cleanup Post-Handling Cleanup experiment->cleanup 3. Conclude disposal Waste Disposal experiment->disposal 4. Waste Management decontaminate Decontaminate Work Area cleanup->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash collect Collect in Labeled Hazardous Waste Container disposal->collect store_dispose Store for Professional Disposal collect->store_dispose

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.